molecular formula C11H15NOS B1179471 NK-1 protein CAS No. 134089-00-2

NK-1 protein

Cat. No.: B1179471
CAS No.: 134089-00-2
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Description

The Recombinant NK-1 Protein is a high-purity preparation of the neurokinin-1 receptor (NK-1R), a G protein-coupled receptor (GPCR) that is fundamental to a wide range of physiological and pathophysiological processes . Its primary endogenous ligand is Substance P (SP), an undecapeptide with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 . The binding of SP to the NK-1 receptor triggers multiple intracellular signaling pathways, including phospholipase C activation, inositol phosphate turnover, calcium mobilization, and cAMP accumulation, influencing cellular excitability, pro-inflammatory cytokine release, and gene expression . This product is indispensable for researchers investigating the mechanisms of pain transmission, neurogenic inflammation, and the central nervous system's role in stress, anxiety, and emesis . Beyond neuroscience, the NK-1 receptor is a significant target in oncology, as it is overexpressed in various cancer cells (e.g., glioma, melanoma, pancreatic, and breast cancers) where the SP/NK-1R system promotes tumor cell proliferation, migration, angiogenesis, and metastasis . Recent innovative research also highlights the potential of recombinant this compound in combating multi-drug-resistant bacterial strains, such as Staphylococcus pseudintermedius and Pseudomonas aeruginosa , showing significant antimicrobial and anti-biofilm effects, especially when combined with Light-Emitting Diodes (LEDs) . This protein is critical for drug discovery efforts, serving as a key tool for screening and characterizing novel NK-1 receptor antagonists like aprepitant, which are used to treat chemotherapy-induced nausea and vomiting and are being explored as broad-spectrum antitumor agents . Our recombinant protein is produced under stringent quality control to ensure batch-to-batch consistency and reliability for your in vitro and in vivo research applications.

Properties

CAS No.

134089-00-2

Molecular Formula

C11H15NOS

Synonyms

NK-1 protein

Origin of Product

United States

Molecular and Structural Biology of Neurokinin 1 Receptor

Gene Expression and Transcriptional Regulation of NK1R

The expression of the NK1R is a tightly controlled process, governed by a series of complex molecular interactions at the genetic level. The gene encoding the human NK1R, TACR1, is located on chromosome 2. wikipedia.orggenecards.org Its expression is influenced by various stimuli, particularly those associated with inflammation.

The transcription of the TACR1 gene is initiated at its promoter region, a specific DNA sequence that serves as a binding site for RNA polymerase and other transcription factors. youtube.com A critical regulatory element within the human NK1R gene promoter is a functional binding site for the transcription factor nuclear factor kappa B (NF-κB). nih.govnih.govpnas.org The presence of this site is a key mechanism for regulating the expression of the NK1R gene. nih.govpnas.org The gene itself is organized into five exons, with introns at sites homologous to the related NK-2 receptor gene. genecards.org The promoter region acts as a platform where the transcriptional machinery assembles, and its specific sequence and accessibility are crucial determinants of gene expression levels. youtube.com

Pro-inflammatory cytokines, which are signaling molecules released during an inflammatory response, have a significant impact on NK1R gene expression. In human macrophage and astrocytoma cells, pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) have been shown to upregulate NK1R expression at both the mRNA and protein levels. nih.govtandfonline.comtermedia.pl This upregulation can establish a pro-inflammatory positive feedback mechanism; the cytokines stimulate increased NK1R expression, and the subsequent activation of these receptors by their ligand, Substance P (SP), can further drive the inflammatory response. termedia.plmdpi.com In asthmatic lungs, chronic inflammation is associated with a significant increase in NK1R mRNA, an effect that can be reversed by glucocorticosteroids. bioscientifica.com This cytokine-driven modulation highlights the receptor's integral role in inflammatory processes. tandfonline.commdpi.com

The transcription factor NF-κB is a master regulator of the immune response and plays a direct role in controlling NK1R gene expression. nih.govfrontiersin.org The stimulation of cells with pro-inflammatory cytokines like IL-1β activates the NF-κB pathway. nih.govpnas.org Activated NF-κB then binds directly to the NF-κB site on the NK1R gene promoter, initiating a transcriptional event that increases the expression of the NK1R gene. nih.govnih.govpnas.org This mechanism has been demonstrated in human macrophage cells, where the induction of the NK1R gene by IL-1β is mediated at the transcriptional level by the NF-κB transcription factor. nih.govpnas.org

Conversely, the activation of NK1R by its ligand, SP, can also lead to the activation of NF-κB. termedia.pld-nb.infonih.gov This creates a self-perpetuating loop where SP-NK1R signaling enhances the production of pro-inflammatory cytokines, which in turn activates NF-κB to increase NK1R expression, thereby amplifying the inflammatory cascade. tandfonline.comtermedia.pld-nb.info

The regulation of the NK1R gene has been studied in various preclinical models, providing insights into its function in different physiological and pathological states.

Inflammation Models: In a rat model, systemic administration of lipopolysaccharide (LPS), a bacterial endotoxin, was used to induce an inflammatory response and activate NF-κB. d-nb.infonih.gov This treatment led to increased expression of pro-inflammatory cytokines in the hippocampus. d-nb.info Pretreatment with an NK1R antagonist significantly attenuated these molecular effects, suggesting that NK1R stimulation is an upstream event that contributes to NF-κB activation in this model. d-nb.infonih.gov

Genetic Models: Mice with a genetic deletion of the NK1R gene (NK1R knockout mice) have been developed as a model to study conditions like ADHD, anxiety, and the effects of psychostimulants. psychiatrist.comresearchgate.net Additionally, NK1R-CreER mouse strains have been created, which allow for tamoxifen-inducible gene recombination specifically in NK1R-expressing cells. jax.org These models are invaluable for dissecting the precise roles of NK1R in specific neural circuits and behaviors. jax.org

Disease Models: In animal models of asthma, increased NK1R gene expression is observed in the lungs, reflecting the chronic inflammation characteristic of the disease. bioscientifica.com Similarly, in preclinical models of ocular inflammation, such as that induced by Herpes Simplex Keratitis, increased levels of SP and NK1R expression are associated with the inflammatory response. mdpi.com

NK1R Protein Structure and Domains

The NK1R protein's structure is fundamental to its function as a signal transducer across the cell membrane. It is a member of a large and crucial family of receptors known as G protein-coupled receptors.

The NK1R is a canonical member of the Class A (Rhodopsin-like) family of G protein-coupled receptors (GPCRs). mdpi.comresearchgate.net Its structure consists of a single polypeptide chain of 407 amino acids that spans the cell membrane seven times. wikipedia.org This architecture creates distinct domains:

Seven Transmembrane (7TM) Domains: These are hydrophobic helical segments that anchor the receptor within the cell's lipid bilayer. wikipedia.orgresearchgate.net

Extracellular Domains: An N-terminal tail and three extracellular loops (ECL1, ECL2, ECL3) are exposed to the outside of the cell. mdpi.comresearchgate.net These domains are involved in binding the receptor's primary ligand, the neuropeptide Substance P. researchgate.net A conserved disulfide bridge between cysteine residues in ECL2 and the third transmembrane domain helps to stabilize the receptor's structure. mdpi.com

Intracellular Domains: A C-terminal tail and three intracellular loops (ICL1, ICL2, ICL3) are located within the cytoplasm. mdpi.comresearchgate.net These intracellular regions are responsible for interacting with and activating heterotrimeric G proteins, primarily Gq and Gs, which then initiate downstream signaling cascades. nih.govresearchgate.net

Cryo-electron microscopy and X-ray crystallography studies have provided high-resolution structures of the NK1R, both in its inactive state and in an active state bound to Substance P and coupled to G proteins. nih.govmdpi.comresearchgate.net These structures reveal the precise molecular rearrangements that occur upon receptor activation, including an outward movement of transmembrane helix 6, which creates a binding site for the G protein on the intracellular face of the receptor. researchgate.netencyclopedia.pub

Extracellular and Intracellular Loop Topologies

The seven transmembrane helices of the NK-1R are interconnected by three extracellular loops (ECLs) and three intracellular loops (ICLs). mdpi.comsemanticscholar.org The N-terminus of the receptor is located extracellularly, while the C-terminus extends into the cytoplasm. mdpi.commdpi.com

The extracellular loops play a significant role in ligand binding. mdpi.combiorxiv.orgencyclopedia.pub Specifically, ECL2 forms an extended β-hairpin structure that sits (B43327) over the orthosteric binding pocket. nih.govuzh.ch This loop is anchored to the extracellular end of TM3 via a conserved disulfide bond between cysteine residues Cys105 and Cys180, which is crucial for high-affinity SP binding. mdpi.comuq.edu.au The N-terminus and all three ECLs contribute to the structural framework for the binding of SP. uzh.ch The anionic surface formed by acidic residues in ECL2 and ECL3 is thought to contribute to the higher affinity of SP compared to other tachykinins. mdpi.comencyclopedia.pub

The intracellular loops, along with the C-terminal tail, are critical for coupling to intracellular signaling proteins, such as G proteins and β-arrestins. mdpi.comresearchgate.net The third intracellular loop (ICL3), in particular, is important for the interaction with β-arrestins and the subsequent activation of intracellular signaling cascades. researchgate.net

NK1R Isoforms and Their Functional Implications

The human NK-1R exists in two primary isoforms that arise from alternative splicing of the TACR1 gene: a full-length form and a truncated form. nih.govmdpi.comnih.gov These isoforms exhibit distinct structural features and functional properties, leading to diverse physiological responses.

Full-Length vs. Truncated NK1R Isoforms: Structural Differences

The primary structural difference between the two NK-1R isoforms lies in the length of their intracellular C-terminal tail. nih.govjneurology.comauctoresonline.org The full-length NK-1R consists of 407 amino acids, while the truncated isoform is composed of 311 amino acids, lacking 96 residues at the C-terminus. semanticscholar.orgmdpi.commdpi.com This truncation is due to a premature stop codon before exon-5. mdpi.com Consequently, the truncated receptor lacks a significant portion of the intracellular C-terminal domain. mdpi.comjneurology.com While both isoforms share the seven-transmembrane domains, the three extracellular loops, and the first three intracellular loops, the fourth intracellular loop (C4), which is part of the C-terminus, is different. semanticscholar.orgmdpi.com The truncated form is missing key serine and threonine residues within this region. mdpi.com

FeatureFull-Length NK-1RTruncated NK-1R
Amino Acid Count 407 semanticscholar.orgjneurology.comauctoresonline.org311 semanticscholar.orgjneurology.comauctoresonline.org
C-Terminal Tail Complete intracellular domain auctoresonline.orgLacks 96 amino acids semanticscholar.orgmdpi.commdpi.com
Key Residues Contains serine/threonine phosphorylation sites in the C-terminus mdpi.comnih.govLacks key serine/threonine residues in the C-terminus mdpi.com
Substance P Affinity High affinity mdpi.comjneurology.commdpi.com10-fold lower affinity mdpi.comnih.govjneurology.com

Differential Signaling Profiles and Functional Properties of Isoforms

The structural differences between the full-length and truncated NK-1R isoforms translate into distinct signaling profiles and functional properties. nih.govmdpi.com The full-length receptor is considered the fully functional variant, capable of robustly activating downstream signaling pathways. nih.gov Upon SP binding, the full-length NK-1R efficiently couples to Gαq/11, leading to a significant increase in intracellular calcium. nih.govnih.gov It also rapidly activates the RAS-RAF-MEK-ERK pathway and NF-κB, resulting in increased IL-8 expression. encyclopedia.pub

In contrast, the truncated isoform exhibits altered and often diminished signaling capabilities. mdpi.comjneurology.com It has a tenfold lower binding affinity for SP and elicits a weaker calcium response. nih.govjneurology.com The truncated receptor is less effective at increasing intracellular calcium and IL-8 levels and does not activate NF-κB. encyclopedia.pub In some cellular contexts, SP stimulation of the truncated NK-1R can even inhibit the phosphorylation of certain protein kinases, a response opposite to that seen with the full-length isoform. nih.gov Furthermore, the activation of the ERK pathway is slower and more sustained through the truncated receptor compared to the rapid and transient activation by the full-length form. nih.gov

Signaling Pathway/FunctionFull-Length NK-1RTruncated NK-1R
G Protein Coupling Efficient coupling, particularly to Gαq mdpi.comnih.govImpaired and weaker interaction with G proteins mdpi.commdpi.com
Calcium Mobilization Robust increase in intracellular Ca2+ nih.govnih.govDiminished or absent Ca2+ response nih.govjneurology.com
ERK Activation Rapid and transient nih.govSlower and sustained nih.gov
NF-κB Activation Activates NF-κB mdpi.comencyclopedia.pubNo effect on NF-κB encyclopedia.pub
Receptor Internalization Undergoes internalization mdpi.comjneurology.comResistant to desensitization and internalization mdpi.com
β-arrestin Interaction Interacts with β-arrestin mdpi.comresearchgate.netAbsence of interaction with β-arrestin mdpi.com

Specific Roles of the Carboxyl Terminus in Receptor Function

The carboxyl terminus of the NK-1R is a critical determinant of its functional properties. nih.gov This intracellular domain is essential for several key processes, including G protein coupling, receptor desensitization, internalization, and interaction with β-arrestins. mdpi.comresearchgate.net

The C-terminal tail contains crucial serine and threonine residues that are phosphorylated by G protein-coupled receptor kinases (GRKs) following agonist binding. nih.govnih.gov This phosphorylation is a prerequisite for the binding of β-arrestins. researchgate.netnih.gov The interaction with β-arrestins is vital for uncoupling the receptor from G proteins, leading to desensitization, and for initiating the process of receptor internalization via clathrin-dependent mechanisms. jneurology.comnih.gov

The absence of the C-terminal tail in the truncated isoform impairs these functions significantly. mdpi.com The lack of phosphorylation sites prevents stable interaction with β-arrestins, which in turn makes the truncated receptor resistant to desensitization and internalization. mdpi.commdpi.com This leads to prolonged signaling from the cell surface, albeit with a different kinetic and signaling profile compared to the full-length receptor. The C-terminus is therefore the structural basis for the profound functional differences observed between the two NK-1R isoforms. nih.gov

Ligand Receptor Dynamics and Binding Kinetics

Substance P (SP) as the Primary Endogenous Ligand

Substance P (SP) is an undecapeptide that serves as the principal endogenous ligand for the NK-1 receptor. wikipedia.orgnih.govnih.gov It is a member of the tachykinin family of neuropeptides, which are characterized by a conserved C-terminal sequence of Phe-X-Gly-Leu-Met-NH2. neuromics.commdpi.comnih.gov The binding of SP to the NK-1R is a high-affinity interaction that triggers a cascade of intracellular signaling events. nih.govjneurology.com This interaction is not static; upon binding, the SP-NK-1R complex is rapidly internalized into the cell via a clathrin-dependent mechanism. mdpi.comnih.govpsychiatrist.com This internalization process is crucial for signal termination and receptor regulation.

The affinity of SP for the NK-1 receptor is significantly higher than that of other tachykinins, establishing it as the preferential ligand. neuromics.comnih.govjneurology.commdpi.com This high affinity is a key determinant of the biological actions mediated by the SP/NK-1R system. The binding of SP to the NK-1R has been associated with a variety of physiological responses, including the transmission of pain signals, modulation of stress and emotional responses, and the inflammatory process. wikipedia.orgnih.govpsychiatrist.com

Two isoforms of the NK-1 receptor exist: a full-length form (407 amino acids) and a truncated form (311 amino acids). nih.govjneurology.comnih.gov The full-length isoform is predominantly expressed in the brain, while the truncated version is mainly found in peripheral tissues. nih.govjneurology.com Notably, the truncated isoform exhibits a 10-fold lower binding affinity for SP compared to the full-length receptor. jneurology.com

Recent research has identified two distinct nonstoichiometric binding sites on the NK-1 receptor, designated as NK-1M (majority) and NK-1m (minority). semanticscholar.orgnih.gov These sites are defined by their differing binding potencies for SP and its analogs. semanticscholar.orgnih.gov The existence of these multiple binding sites adds another layer of complexity to the regulation of NK-1 receptor activity.

The interaction between SP and the NK-1R is a dynamic process that results in the internalization of the receptor-ligand complex. mdpi.compsychiatrist.com The rate and extent of this internalization are dependent on the intensity and frequency of the stimulus, with more intense or repeated stimulation leading to greater receptor internalization. psychiatrist.com This process plays a critical role in modulating the cellular response to SP.

Interactions with Other Tachykinins (e.g., Neurokinin A, Neurokinin B)

While Substance P is the primary ligand for the NK-1 receptor, other tachykinins, such as Neurokinin A (NKA) and Neurokinin B (NKB), can also interact with it, albeit with lower affinity. neuromics.comnih.govjneurology.commdpi.com The order of potency for the NK-1 receptor is generally SP > NKA > NKB. tocris.com This difference in affinity is attributed to variations in the amino acid composition and charge distribution of the peptides, which affects their interaction with the receptor's binding pocket. mdpi.comencyclopedia.pub

Despite having a lower affinity, NKA has been shown to bind effectively to the NK-1 receptor. nih.gov In contrast, NKB competes poorly with SP for binding. nih.gov This suggests that while all tachykinins share a common C-terminal motif crucial for activity, the N-terminal regions of these peptides contribute to their selectivity for specific receptor subtypes. nih.gov

Interestingly, research suggests that SP, NKA, and NKB may not bind to distinct sites on the NK-1 receptor but rather to different active conformations of the receptor. nih.gov This concept of "biphasic" binding proposes an "SP-preferring" conformation and a "general tachykinin" conformation of the receptor. nih.gov

Studies comparing the binding kinetics of SP and NKA have revealed significant differences. NKA associates with the NK-1 receptor at a much slower rate than SP, approximately 240-fold slower. researchgate.net This slower association rate could make NKA more susceptible to antagonism, as antagonists have a longer window to intervene and block the binding of the agonist. researchgate.net

Ligand Binding Site Analysis and Specificity

The binding of ligands to the NK-1 receptor occurs within a hydrophobic core formed by the transmembrane domains (TMs) 3 through 7. wikipedia.org Specific amino acid residues within these domains and the extracellular loops play a crucial role in ligand recognition and binding.

For non-peptide antagonists, key residues involved in binding include Gln165 (TM4), His197 (TM5), His265 (TM6), and Tyr287 (TM7). wikipedia.org The interaction of the antagonist CP-96345 with His197 and His265 has been particularly well-studied. wikipedia.org Other residues such as Ser169, Glu193, Lys194, Phe264, Phe267, Pro271, and Tyr272 are also thought to be involved in the binding of various non-peptide antagonists. wikipedia.org It appears that different structural classes of antagonists interact with specific sets of residues within this common binding pocket. wikipedia.org

For the endogenous ligand Substance P, the binding site is more complex and involves multiple domains. The N-terminal tail and the second extracellular loop (ECLII) of the NK-1 receptor are key determinants for SP binding. nih.gov Mutational analyses have confirmed the importance of residues 23-25 in the N-terminal tail for proper SP binding. nih.gov Photocross-linking studies have further shown that SP interacts with multiple sites within the 11-21 region of the N-terminal tail and with residues in ECLII. nih.gov

The specificity of the tachykinin receptors for their preferred ligands is largely determined by the interactions between the amino acids preceding the conserved C-terminal FxGLM motif of the peptide and two regions of the receptor: the β-hairpin of ECL2 and a segment of the N-terminus leading into TM1. nih.gov A positively charged residue in ECL2, Arg177 in NK-1R, plays a vital role in this interaction and in conferring specificity. nih.gov

Agonist and Antagonist Binding Kinetics and Selectivity

The kinetics of ligand binding, including the rates of association (kon) and dissociation (koff), are critical determinants of a ligand's pharmacological effect. For the NK-1 receptor, the binding kinetics of both agonists and antagonists have been shown to significantly influence the resulting cellular signaling profiles. researchgate.net

Studies on endogenous tachykinins have revealed a range of dissociation rates. For instance, the dissociation rate constant (koff) for various tachykinins targeting the NK-1 receptor has been found to range from 0.026 min⁻¹ for [Sar⁹,Met(O₂)¹¹]-SP to 0.21 min⁻¹ for septide. researchgate.netuniversiteitleiden.nl The kinetic binding parameters of the radiolabeled agonist [³H][Sar⁹,Met(O₂)¹¹]SP have been determined, with a kon of 0.17 nM⁻¹ min⁻¹ and a koff of 0.016 min⁻¹, resulting in a kinetic KD of 0.093 nM. universiteitleiden.nl

In the realm of antagonists, there is a correlation between their in vitro receptor interaction and their in vivo efficacy. researchgate.net Some NK-1 receptor antagonists, such as aprepitant (B1667566), exhibit what is known as "insurmountable antagonism." researchgate.net This means they produce a long-lasting inhibition of the receptor that is not easily overcome by increasing the concentration of the agonist, a phenomenon partly explained by their slow dissociation kinetics. researchgate.net For example, after preincubation, the inhibitory effect of the antagonist CP-99994 was short-lived (over within 30 minutes), whereas aprepitant produced maximal inhibition that lasted for at least 60 minutes. researchgate.net

The selectivity of antagonists for the NK-1 receptor over other tachykinin receptors (NK-2 and NK-3) is a crucial aspect of their therapeutic potential. Many compounds have been developed with high selectivity for the NK-1 receptor. For example, compounds with a piperidine (B6355638) ring have demonstrated selectivity for the NK-1 receptor over NK-2, NK-3, opioid, and 5-HT receptors. wikipedia.org The antagonist L-732,138 exhibits high selectivity, inhibiting the binding of ¹²⁵I-SP to the human NK-1 receptor with an IC50 of 2.3 nM. selleckchem.com Similarly, rolapitant (B1662417) is a highly selective NK-1 receptor antagonist with a Ki of 0.66 nM and over 1000-fold selectivity against the NK-2 and NK-3 subtypes. selleckchem.commedchemexpress.com

Table 1: Binding Affinities and Potencies of Selected NK-1 Receptor Ligands

LigandLigand TypeBinding Affinity (Ki/Kd)Functional Potency (IC50/EC50)Reference
Substance P (SP)Agonist1.4 µM (Ki)5.1 nM (EC50) pnas.org
Aprepitant (AP)Antagonist0.15 nM (Ki)170 nM (IC50) pnas.org
Netupitant (B1678218) (NT)Antagonist0.91 nM (Ki)178 nM (IC50) pnas.org
[Sar⁹,Met(O₂)¹¹]SPAgonist0.093 nM (KD)- universiteitleiden.nl
RolapitantAntagonist0.66 nM (Ki)- selleckchem.commedchemexpress.com
L-732,138Antagonist-2.3 nM (IC50) selleckchem.com
Spantide IAntagonist230 nM (Ki for NK1)- medchemexpress.com

Intracellular Signal Transduction Pathways of Neurokinin 1 Receptor

Canonical G Protein-Coupled Signaling

The classical signaling mechanism of NK-1R involves its coupling to various heterotrimeric G proteins, including Gq/11, Gs, and Gi/o. researchgate.netescholarship.org This interaction triggers a cascade of intracellular events, leading to the generation of second messengers and the activation of downstream effector molecules.

The predominant and most well-characterized signaling pathway of the NK-1R involves its coupling to the Gq/11 family of G proteins. mdpi.comnih.govguidetopharmacology.org Upon SP binding, the activated NK-1R catalyzes the exchange of GDP for GTP on the α subunit of the Gq/11 protein. mdpi.com This leads to the dissociation of the Gαq/11 subunit from the Gβγ dimer.

The activated Gαq/11 subunit then stimulates the effector enzyme phospholipase C (PLC). mdpi.comwjgnet.com PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.comwjgnet.comwikipedia.org

IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. mdpi.comwikipedia.org Simultaneously, DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC). mdpi.com This cascade of events ultimately leads to a variety of cellular responses, including protein phosphorylation, altered gene expression, and changes in cell function. wjgnet.com The major pathways activated by the SP/NK-1R complex include phosphoinositide hydrolysis, which is fundamental to many of the receptor's physiological roles. jneurology.com

In addition to the Gq/11 pathway, the NK-1R can also couple to the Gs protein. mdpi.comphysiology.orgnih.gov Activation of the Gs protein stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). researchgate.netnih.gov cAMP then acts as a second messenger, activating protein kinase A (PKA). researchgate.net

This Gs-cAMP pathway can modulate various cellular functions, including the regulation of ion channels and gene expression. mdpi.com For instance, in some cell types, the increase in cAMP can lead to the inhibition of NF-κB activity. mdpi.com The ability of SP to stimulate both intracellular calcium and cAMP accumulation has been observed in NK-1R-expressing cells. physiology.org Interestingly, studies have shown that while full-length SP can potently activate both Gq and Gs signaling, certain metabolites of SP exhibit biased agonism, retaining the ability to signal through Gq but losing their capacity to stimulate Gs-mediated cAMP production. physiology.orgbiorxiv.orgcolab.ws

A hallmark of NK-1R activation is the mobilization of intracellular calcium ([Ca2+]i). physiology.orgpnas.orgjneurosci.org This increase in cytosolic calcium is a direct consequence of the Gq/11-PLC-IP3 signaling cascade, which triggers the release of Ca2+ from intracellular stores within the endoplasmic reticulum. mdpi.comwjgnet.comaimspress.com The rise in intracellular Ca2+ can also be supplemented by an influx of extracellular Ca2+ through various channels in the plasma membrane. mdpi.comnih.gov

The dynamics of this calcium signal, including its amplitude, frequency, and spatial distribution, are critical in determining the specific cellular response. aimspress.comnih.gov For example, the concentration of SP can influence the characteristics of the calcium transients. researchgate.net Studies have shown that both SP and another tachykinin, neurokinin A (NKA), can induce NK-1R internalization and mobilize calcium at similar concentrations. jneurosci.org

It is important to note that the ability of the NK-1R to mobilize calcium can be dependent on the receptor isoform. The full-length NK-1R effectively triggers an increase in intracellular calcium upon SP stimulation, whereas a naturally occurring truncated form of the receptor may not couple to calcium mobilization in the same manner. pnas.orgresearchgate.net

The NK-1R has also been shown to couple to the Gi/o family of G proteins. escholarship.orgmdpi.com The Gi pathway typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. mdpi.comencyclopedia.pub In some neuronal populations, the Gi/o pathway activated by SP can modulate ion channel activity, such as enhancing M-type potassium currents, which can lead to neuronal hyperpolarization and a decrease in neuronal excitability. mdpi.com This suggests that Gi/o-mediated signaling can have an anti-nociceptive effect in certain contexts. mdpi.com

Non-Canonical and Biased Signaling Pathways

Beyond the classical G protein-mediated pathways, NK-1R activation can also initiate signaling through non-canonical and biased pathways, which are often independent of or downstream from the initial G protein coupling.

A significant non-canonical signaling pathway activated by the NK-1R is the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2). jneurology.commdpi.comnih.gov Activation of the MAPK pathway is implicated in a wide range of cellular processes, including cell proliferation, differentiation, and survival. pnas.org

The activation of ERK1/2 by the SP/NK-1R system can occur through various mechanisms. In some instances, it is dependent on the Gq/11-PKC pathway. mdpi.com In other cases, it can involve the transactivation of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR). mdpi.comencyclopedia.pub The formation of a complex involving β-arrestin, the internalized NK-1R, and other signaling molecules like Src can also serve as a scaffold to facilitate ERK1/2 activation. pnas.org

Studies in various cell types, including pancreatic cancer cells, have demonstrated that SP can activate the ERK1/2 pathway, promoting cell migration and invasion. thno.org The timing and duration of ERK1/2 activation can also be influenced by the specific form of the NK-1R, with the full-length and truncated receptors showing different kinetics of ERK activation. researchgate.net

Protein Kinase C (PKC) Activation and Subtype Specificity

Activation of the Neurokinin-1 Receptor (NK-1R) by its ligand Substance P (SP) is a well-established trigger for the activation of Phospholipase C (PLC), leading to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govmolbiolcell.org DAG, in turn, activates members of the Protein Kinase C (PKC) family, which play a pivotal role in modulating downstream cellular events.

Research in mouse macrophage-like cell lines and peritoneal macrophages has demonstrated that SP-mediated NK-1R activation selectively stimulates specific PKC isoforms. nih.gov Notably, the conventional isoform PKCα and the novel isoforms PKCδ and PKCε are activated in response to SP. nih.gov The activation of these specific PKC subtypes is instrumental in mediating the downstream activation of the extracellular signal-regulated kinase-1/2 (ERK1/2) and the nuclear factor-κB (NF-κB) transcription factor, ultimately driving the expression of inducible chemokines. nih.gov

Furthermore, PKC activation serves as a key feedback mechanism for regulating NK-1R signaling itself. In cells expressing the wild-type full-length NK-1R, direct activation of PKC with phorbol (B1677699) esters, such as phorbol 12,13-dibutyrate (PDBu), abolishes SP-induced calcium mobilization. nih.govphysiology.org This inhibitory effect can be reversed by pre-treatment with a PKC inhibitor, confirming the enzyme's role in this negative feedback loop. physiology.org Interestingly, this regulatory mechanism is absent in cells expressing a naturally occurring C-terminally truncated variant of the NK-1R, indicating that the C-terminal tail of the receptor is essential for PKC-mediated regulation. nih.gov While PKC activation curtails the initial calcium signal, it does not appear to mediate the desensitization to repeated SP stimulation or the endocytosis of the receptor. nih.gov

In dorsal root ganglia neurons, PKC activation has been shown to mediate the effects of neurokinin receptor subtypes on N- and L-type calcium channels, suggesting a broader role for PKC in modulating neuronal excitability downstream of tachykinin receptor activation. physiology.org

Table 1: Effects of PKC Modulators on NK-1R Signaling

Modulator Compound Name Effect on NK-1R Pathway Source
Activator Phorbol 12,13-dibutyrate (PDBu) Abolishes SP-induced Ca2+ mobilization via wild-type NK-1R. physiology.org physiology.org

| Inhibitor | GF-109203X (bisindolylmaleimide I) | Prevents the PDBu-induced inhibition of Ca2+ mobilization. physiology.org | physiology.org |

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway Modulation

The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is another critical axis engaged by Neurokinin-1 Receptor (NK-1R) activation. This pathway is fundamental to a wide range of cellular functions, including cell survival, proliferation, and metabolism. spandidos-publications.com Upon stimulation by Substance P (SP), the NK-1R activates PI3K, which in turn phosphorylates and activates the serine/threonine kinase Akt (also known as Protein Kinase B). nih.govresearchgate.net

In macrophages, the SP/NK-1R system activates two convergent proinflammatory signaling pathways: PKC and PI3K-Akt. nih.gov These pathways are activated independently of each other. nih.gov Kinetic studies have revealed that while PKC isoforms induce an early activation of downstream targets like ERK1/2, the PI3K-Akt pathway contributes to this activation at later time points. nih.gov Inhibition of the PI3K-Akt pathway attenuates both ERK1/2 and NF-κB activation, underscoring its significant role in the cellular inflammatory response initiated by SP. nih.gov

Further research has delineated the downstream effectors of this pathway, showing that SP can activate the PI3K/Akt/mTOR (mammalian target of rapamycin) cascade. researchgate.net This full pathway activation can be blocked by NK-1R antagonists like RP67580, as well as by specific inhibitors for PI3K (e.g., LY294002) and mTOR (e.g., rapamycin). researchgate.net The PI3K/Akt pathway is implicated in mediating the anti-apoptotic effects of SP in various cell types. researchgate.netmdpi.com Conversely, NK-1R antagonists such as aprepitant (B1667566) can attenuate the PI3K/Akt signaling cascade, which is being explored for its therapeutic potential in inhibiting cell proliferation. nih.gov

Table 2: Key Mediators in the NK-1R-PI3K/Akt Axis

Protein Role in Pathway Source
PI3K Activated by NK-1R, phosphorylates membrane inositides to generate PIP3. spandidos-publications.comresearchgate.net spandidos-publications.comresearchgate.net
Akt (PKB) Recruited by PIP3 and phosphorylated (activated), subsequently phosphorylates numerous downstream targets. nih.govspandidos-publications.com nih.govspandidos-publications.com
PTEN A tumor suppressor that acts as a negative regulator of the pathway by dephosphorylating PIP3. spandidos-publications.com spandidos-publications.com

| mTOR | A downstream effector of Akt, forming a key signaling complex that regulates cell growth and proliferation. researchgate.net | researchgate.net |

NF-κB Pathway Activation and Gene Regulation

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are master regulators of the immune and inflammatory response. pnas.org A significant consequence of Neurokinin-1 Receptor (NK-1R) activation is the potent stimulation of the NF-κB pathway. nih.gov This activation leads to the transcription of a wide array of genes involved in inflammation, cell survival, and immune function. nih.govpnas.org

The canonical NF-κB activation mechanism is initiated upon NK-1R stimulation by ligands like Substance P (SP) or Neurokinin A (NKA). nih.govphysiology.org This leads to the phosphorylation and subsequent degradation of the inhibitory IκBα protein. physiology.orgdntb.gov.ua The degradation of IκBα unmasks the nuclear localization signal on the NF-κB p65 subunit, allowing its translocation from the cytoplasm to the nucleus. physiology.orgdntb.gov.ua Concurrently, increased cellular levels of the transactivation-competent form of p65, phosphorylated at Serine 276, are observed. physiology.orgdntb.gov.ua Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing their expression. physiology.org

This entire process, from IκBα degradation to gene expression, can be blocked by selective NK-1R antagonists. physiology.orgdntb.gov.ua The activation of NF-κB is dependent on upstream signaling from both the PKC and the PI3K/Akt pathways, which converge on this central transcription factor. nih.govphysiology.org

NK-1R-mediated NF-κB activation has been shown to drive the expression of numerous proinflammatory genes. In monocytes and macrophages, this includes cytokines such as IL-1, IL-6, and TNF-α, as well as various chemokines. nih.govnih.govnih.gov In certain monocyte subsets, NK-1R signaling upregulates the expression of NFKB2 and components of the NLRP3 inflammasome pathway, further highlighting its pro-inflammatory role. nih.gov Interestingly, the promoter of the NK-1R gene itself contains a binding site for NF-κB, and its expression can be increased by proinflammatory stimuli via NF-κB activation, suggesting a positive feedback loop that can amplify inflammatory responses. pnas.org

Table 3: Genes Regulated by NF-κB Downstream of NK-1R Activation

Gene/Protein Function Source
IL-1, IL-6, TNF-α Proinflammatory cytokines that mediate systemic and local inflammation. nih.govnih.gov nih.govnih.gov
Chemokines Chemoattractant cytokines that recruit immune cells to sites of inflammation. nih.govphysiology.org nih.govphysiology.org
NLRP3 A key component of the inflammasome, a protein complex that activates inflammatory caspases. nih.gov nih.gov

| NK-1R | The receptor itself, indicating a positive feedback amplification loop. pnas.org | pnas.org |

Wnt/β-Catenin Pathway Interactions

Emerging research has identified a significant interaction between the Neurokinin-1 Receptor (NK-1R) and the canonical Wnt/β-catenin signaling pathway. nih.govnih.gov This pathway is crucial for numerous developmental and homeostatic processes, including cell proliferation and differentiation. mdpi.com Evidence indicates that NK-1R signaling acts as a positive regulator of the Wnt/β-catenin cascade. nih.govoncotarget.com

The central event in canonical Wnt signaling is the stabilization and nuclear accumulation of β-catenin. mdpi.com In the absence of a Wnt signal, β-catenin is targeted for degradation by a "destruction complex" that includes the enzyme Glycogen Synthase Kinase 3β (GSK-3β). mdpi.com Activation of the NK-1R pathway interferes with this process. Studies using the specific NK-1R agonist [Sar9, Met(O2)11] substance P (SMSP) have shown that receptor activation leads to an increased expression of both total β-catenin and the phosphorylated (inactive) form of GSK-3β. nih.govnih.govoncotarget.com The inactivation of GSK-3β prevents it from marking β-catenin for degradation, thus allowing β-catenin to accumulate in the cytosol and translocate to the nucleus to activate target gene transcription. mdpi.comnih.gov

This positive regulation appears to be mediated, at least in part, through the modulation of endogenous Wnt pathway inhibitors. NK-1R activation results in a weakened expression of Dickkopf-1 (DKK1), a secreted protein that antagonizes the Wnt pathway by binding to the LRP5/6 co-receptor. nih.govnih.govoncotarget.com

Conversely, blocking the NK-1R with the antagonist L-733060 has the opposite effect. nih.govnih.gov Treatment with L-733060 leads to a decrease in the expression of β-catenin and phosphorylated GSK-3β, which is associated with a robust upregulation of DKK1 expression. nih.govnih.govoncotarget.com These findings, observed in both in vitro and in vivo models, demonstrate a clear crosstalk where the NK-1R system can potentiate Wnt/β-catenin signaling by suppressing a key inhibitor of the pathway. nih.govnih.gov

Table 4: NK-1R Modulation of the Wnt/β-Catenin Pathway

Modulator Effect on β-catenin Effect on p-GSK3β (inactive form) Effect on DKK1 (Wnt Inhibitor) Source
NK-1R Agonist (SMSP) Increased expression. nih.govoncotarget.com Increased expression. nih.govoncotarget.com Decreased expression. nih.govoncotarget.com nih.govoncotarget.com

| NK-1R Antagonist (L-733060) | Decreased expression. nih.govnih.gov | Decreased expression. nih.govnih.gov | Increased expression. nih.govnih.gov | nih.govnih.gov |

Biased Agonism and Downstream Signaling Selectivity

The concept of biased agonism, or functional selectivity, has transformed the understanding of G-protein coupled receptor (GPCR) signaling. annualreviews.org It posits that different agonists binding to the same receptor can stabilize distinct active receptor conformations, which in turn preferentially engage different downstream signaling effectors. annualreviews.org The Neurokinin-1 Receptor (NK-1R) serves as a clear example of this phenomenon, where different endogenous tachykinins elicit distinct intracellular signaling profiles. nih.govbiorxiv.org

While Substance P (SP) is considered the primary endogenous ligand for NK-1R, other tachykinins like Neurokinin A (NKA) can also activate it. nih.gov However, their signaling outcomes are not identical. SP is a relatively balanced agonist, potently activating both the Gαq protein pathway, which leads to inositol phosphate (B84403) (IP) production and calcium mobilization, and the Gαs protein pathway, which results in cyclic AMP (cAMP) accumulation. nih.gov In contrast, NKA and N-terminally truncated fragments of SP (such as SP6-11) are considered Gq-biased agonists; they potently stimulate the Gq pathway but are significantly less effective at activating Gs signaling. nih.govbiorxiv.org

Structural and molecular dynamics studies have provided a basis for this selectivity. nih.govbiorxiv.org The binding of all tachykinins involves interactions deep within the receptor's transmembrane pocket, which is critical for general receptor activation. nih.gov However, potent Gs signaling by SP requires additional interactions between the N-terminal region of the peptide and the extracellular loops of the NK-1R. nih.govbiorxiv.org These superficial contacts are thought to restrict the flexibility of the SP peptide within the binding pocket. nih.gov Gq-biased agonists like NKA and SP6-11 lack these extensive extracellular interactions, allowing for greater dynamism while bound to the receptor, which correlates with selective Gq activation. nih.gov

This suggests a model where the NK-1R can adopt multiple active conformations, each coupled to a distinct signaling output (e.g., Gq vs. Gs), and the specific agonist dictates which conformation is favored. biorxiv.org This principle is being exploited to develop novel therapeutic agents, such as nanobody-ligand conjugates, designed to be biased agonists that selectively activate desired signaling pathways while avoiding others, potentially offering enhanced efficacy and reduced side effects. nih.govresearchgate.net

Table 5: Signaling Bias of Select NK-1R Agonists

Agonist Primary G-Protein Pathway(s) Activated Cellular Response Profile Source
Substance P (SP) Gq and Gs Potent activation of both IP/Ca2+ and cAMP signaling. nih.gov nih.gov
Neurokinin A (NKA) Gq (biased) Potent activation of IP/Ca2+ signaling with weak activation of cAMP signaling. nih.gov nih.gov

| SP(6-11) | Gq (biased) | Potent activation of IP/Ca2+ signaling with very weak activation of cAMP signaling. nih.gov | nih.gov |

Neurokinin 1 Receptor Trafficking and Regulation

Agonist-Induced Receptor Internalization

Agonist stimulation of the NK1 receptor leads to its internalization from the plasma membrane into the intracellular compartment. This process is a key mechanism for attenuating signaling and is predominantly mediated by clathrin-dependent endocytosis. physiology.orgjneurology.comnih.govmolbiolcell.orgnih.gov

Research has extensively demonstrated that NK1R internalization is heavily reliant on the clathrin-mediated endocytic pathway. Upon activation by agonists like Substance P, the NK1R is recruited to clathrin-coated pits on the cell surface. physiology.orgnih.govmolbiolcell.orgnih.gov These pits then bud off from the plasma membrane to form clathrin-coated vesicles, a process facilitated by the large GTPase dynamin. physiology.orgnih.govpnas.org

Experimental evidence supporting the role of clathrin and dynamin includes studies using inhibitors of these pathways. For instance, treatment with hypertonic sucrose (B13894) or PitStop2, known inhibitors of clathrin-mediated endocytosis, significantly reduces Substance P-induced NK1R internalization in various cell types, including enteric neurons. physiology.orgmolbiolcell.orgnih.gov Similarly, inhibition of dynamin activity using compounds like Dynasore or Dyngo-4a, or expression of dominant-negative dynamin mutants (e.g., DnmK44A), effectively prevents or attenuates NK1R internalization. physiology.orgnih.govpnas.org These findings underscore the critical dependence of agonist-induced NK1R endocytosis on the coordinated action of clathrin and dynamin.

Beta-arrestins (β-arrestin1 and β-arrestin2) are crucial adaptor proteins that mediate the interaction of activated GPCRs, including NK1R, with the endocytic machinery. physiology.orgnih.govpnas.orgnih.govpnas.orgbiologists.com Following agonist-induced phosphorylation of the NK1R, β-arrestins translocate to the activated receptor at the plasma membrane and facilitate its sequestration into clathrin-coated pits by binding to clathrin and the adaptor protein 2 (AP-2). pnas.orgbiologists.comoup.com Studies using dominant-negative β-arrestin mutants or cells lacking β-arrestins have shown a substantial reduction in NK1R internalization, highlighting their essential role in this process. nih.govpnas.org

Beyond their role in internalization, β-arrestins also function as signaling scaffolds. biologists.com The internalized NK1R, still bound to β-arrestins, can form endosomal signalosomes that continue to activate downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, including ERK. physiology.orgnih.govpnas.orgbiologists.com This endosomal signaling can contribute to sustained cellular responses. physiology.orgpnas.org The interaction between NK1R and β-arrestins is characterized by high affinity and prolonged association, which can lead to the sequestration of β-arrestins in endosomes. pnas.orgpnas.orgnih.gov This sequestration can impact the trafficking and desensitization of other GPCRs that also rely on β-arrestins for their regulation, such as the neurokinin 3 receptor (NK3R). pnas.orgpnas.orgnih.govjneurosci.org

While clathrin-mediated endocytosis is the primary pathway for agonist-induced NK1R internalization, studies suggest that caveolae, small invaginations of the plasma membrane enriched in cholesterol and caveolin proteins, also play a role in NK1R localization and trafficking. nih.govresearchgate.netmdpi.comjneurosci.org NK1R has been shown to reside constitutively within lipid raft/caveolae microdomains in the plasma membrane. nih.govmdpi.com

Although agonist-induced internalization predominantly utilizes the clathrin pathway, the localization of NK1R within caveolae appears to be important for efficient agonist-induced signaling and for the effective interaction of the receptor with β-arrestin2. nih.gov Furthermore, stimulation of NK1R located within caveolae can lead to the relocation of protein kinase C alpha (PKCα) to these domains, influencing the internalization of caveolae themselves. researchgate.net Impairment of caveolae structure or function can alter the plasma membrane distribution of the NK1R. nih.gov This suggests a complex interplay between caveolae and the clathrin-mediated pathway in regulating NK1R localization and function.

Receptor Desensitization and Resensitization

Desensitization refers to the diminished responsiveness of a receptor to repeated or prolonged agonist stimulation. This is a critical mechanism to prevent overstimulation. Following desensitization and internalization, receptors can undergo resensitization, which involves processes that restore their ability to respond to agonists.

NK1R undergoes both homologous and heterologous desensitization. nih.govphysiology.orgumich.edupnas.org Homologous desensitization is triggered specifically by the agonist that activates the receptor itself. This process primarily involves the phosphorylation of the activated receptor by G protein receptor kinases (GRKs), particularly GRK-2 and GRK-3. molbiolcell.orgphysiology.orgumich.eduresearchgate.net Phosphorylation promotes the binding of β-arrestins, which uncouple the receptor from its cognate G proteins, thereby terminating G protein signaling and facilitating internalization. biologists.comphysiology.orgresearchgate.net Studies have shown that the C-terminal cytoplasmic region of the NK1R, rich in serine and threonine residues, is important for homologous desensitization, likely serving as phosphorylation sites for GRKs. umich.edu

Heterologous desensitization, on the other hand, occurs when the NK1R becomes less responsive due to the activation of other receptors or signaling pathways, even in the absence of NK1R agonist binding. nih.govphysiology.orgumich.edu Protein kinase C (PKC) is implicated in heterologous desensitization of the NK1R. Activation of PKC can lead to phosphorylation of the NK1R, impairing its coupling to G proteins and reducing signaling responsiveness. nih.govphysiology.orgumich.eduresearchgate.net Unlike homologous desensitization mediated by GRKs and β-arrestins, PKC-mediated heterologous desensitization does not necessarily require agonist binding or induce receptor internalization. researchgate.net Furthermore, the prolonged and high-affinity interaction of activated NK1R with β-arrestins can sequester these proteins, limiting their availability for other receptors like NK3R, and thereby causing heterologous desensitization of NK3R responses. pnas.orgpnas.orgnih.govjneurosci.org

Following internalization into early endosomes, the fate of the internalized NK1R is determined by sorting processes that direct it towards either recycling back to the plasma membrane or degradation in lysosomes. physiology.orgjneurology.comjneurosci.orgpnas.orguni.lupnas.org The balance between recycling and degradation is influenced by factors such as the concentration and duration of agonist exposure. jneurology.com Low concentrations of Substance P tend to favor receptor recycling, while sustained exposure to high agonist concentrations can lead to receptor ubiquitination and subsequent degradation. jneurology.com

Receptor recycling is crucial for restoring the cell's responsiveness to subsequent agonist stimulation (resensitization). physiology.orgmolbiolcell.orgnih.govpnas.org This process requires the dissociation of the receptor-ligand-β-arrestin complex within the endosomal compartment. physiology.orgmolbiolcell.orgnih.govpnas.org The acidic environment of early endosomes plays a significant role in promoting the dissociation of Substance P from the NK1R. molbiolcell.orgphysiology.orgmolbiolcell.orgnih.gov

A key enzyme involved in regulating NK1R recycling and resensitization is endothelin-converting enzyme-1 (ECE-1), a membrane metalloendopeptidase found in endosomes. physiology.orgpnas.org ECE-1 degrades Substance P within the acidified endosomes. physiology.orgpnas.org This degradation of the ligand facilitates the dissociation of β-arrestins from the NK1R, allowing β-arrestins to return to the cytosol and freeing the NK1R to be sorted into recycling pathways. physiology.orgpnas.org Inhibition of ECE-1 activity has been shown to prevent NK1R recycling and resensitization, highlighting its importance in this process. physiology.orgpnas.org Receptor recycling occurs independently of new protein synthesis, indicating that it involves the trafficking of existing internalized receptors back to the cell surface. molbiolcell.orgnih.gov Alterations in the balance between NK1R recycling and degradation have been observed in certain pathological conditions, such as inflammation, which may contribute to sustained signaling and altered neuronal function. physiology.org

Role of Protein Phosphatases (e.g., PP2A) in Resensitization

Resensitization of NK1R, the process by which the receptor regains responsiveness to agonist stimulation after desensitization, involves the dephosphorylation of the internalized receptor. physiology.orgphysiology.orgnih.govcore.ac.uk Protein phosphatase 2A (PP2A) has been identified as a key enzyme involved in this process. physiology.orgphysiology.orgnih.govnih.govphysiology.orgnyu.edu Studies suggest that PP2A is recruited to the NK1R, potentially through interaction with β-arrestin, to catalyze the dephosphorylation of the receptor. physiology.orgnih.govphysiology.org This dephosphorylation allows the receptor to return to an active state and re-engage with downstream signaling pathways. physiology.orgphysiology.org

Research indicates that PP2A-mediated dephosphorylation can occur while a significant proportion of desensitized receptors remain at the cell surface, suggesting a mechanism of resensitization that does not solely rely on receptor recycling from endosomes. nih.govnih.govphysiology.org Inhibition of PP2A activity has been shown to partially inhibit NK1R resensitization, highlighting its contribution to the recovery of receptor function. physiology.orgphysiology.orgnih.gov Endothelin-converting enzyme-1 (ECE-1), which degrades substance P in endosomes, also plays a role in promoting NK1R resensitization, possibly by facilitating the release of β-arrestin1 from endosomes, allowing it to participate in PP2A recruitment to the receptor at the plasma membrane. physiology.orgnih.govnih.govphysiology.org

Post-Translational Modifications (PTMs)

Post-translational modifications are crucial regulatory mechanisms that influence NK1R function, trafficking, and interaction with other proteins. These modifications can alter receptor conformation, stability, localization, and signaling properties.

Phosphorylation and Dephosphorylation Events

Phosphorylation is a primary mechanism for regulating NK1R desensitization and trafficking. physiology.orgphysiology.orgnih.govcore.ac.uk Upon agonist activation, NK1R is phosphorylated by GRKs and PKC. physiology.orgnih.gov GRK-mediated phosphorylation creates binding sites for β-arrestins, leading to homologous desensitization and internalization. physiology.orgnih.gov PKC can also phosphorylate NK1R, contributing to desensitization, although this may not always require agonist binding or induce internalization. nih.gov The extent and specific sites of phosphorylation can influence the subsequent fate of the receptor, including its interaction with β-arrestins and its sorting towards recycling or degradation pathways. nih.gov

Dephosphorylation, primarily mediated by protein phosphatases like PP2A, is essential for the resensitization of the receptor, allowing it to regain signaling competence. physiology.orgphysiology.orgnih.govcore.ac.uknih.govphysiology.orgnyu.edu The balance between phosphorylation and dephosphorylation is critical for maintaining appropriate levels of receptor activity and responsiveness to substance P.

Glycosylation and its Impact on Receptor Localization and Function

NK1R is a glycosylated receptor, with putative N-linked glycosylation sites identified in its extracellular N-terminus. nih.govmdpi.comnih.govencyclopedia.pub Studies on glycosylation-defective NK1R mutants suggest that glycosylation is not strictly required for ligand binding or downstream signaling pathways like MAPK activation. nih.gov However, glycosylation appears to play a role in the stable expression of functional receptor at the cell surface. nih.govnih.govresearchgate.net Non-glycosylated NK1R has shown reduced cell surface levels and more rapid internalization upon ligand binding compared to the wild-type receptor. nih.govnih.gov This suggests that glycosylation may contribute to stabilizing the receptor in the plasma membrane, thereby impacting its availability for signaling. nih.govnih.govresearchgate.net

Data on the impact of glycosylation on NK1R function:

Receptor TypeCell Surface ExpressionInternalization Rate (Agonist-induced)MAPK SignalingIL-8 Secretion (SP-induced)
Wild-type NK1RNormalNormalActivatedNormal
Non-glycosylated NK1RReducedMore RapidActivatedAttenuated

Ubiquitination and Receptor Fate

Ubiquitination, the covalent attachment of ubiquitin molecules to a protein, is a critical modification regulating the fate of internalized GPCRs, including NK1R. nih.govmdpi.com Following prolonged agonist stimulation, NK1R undergoes ubiquitination. nih.govnih.gov This modification plays a significant role in sorting the internalized receptor towards the lysosomal degradation pathway. nih.govmdpi.comnih.gov

Research using ubiquitination-defective NK1R mutants has demonstrated that while these receptors can still undergo internalization, their degradation is significantly diminished. nih.govnih.gov Instead, receptors lacking ubiquitin tags show a preference for recycling back to the plasma membrane. nih.gov This highlights ubiquitination as a key signal for directing NK1R towards degradation rather than recycling, thus contributing to receptor down-regulation after sustained stimulation. nih.govmdpi.com

Palmitoylation and Membrane Association

Palmitoylation, the reversible attachment of palmitate fatty acids to cysteine residues, can influence the association of proteins with cell membranes and their localization within membrane microdomains, such as lipid rafts. The rat NK1R contains a potential fourth intracellular loop due to cysteine residue palmitoylation. nih.govnih.gov While direct experimental data specifically detailing the impact of palmitoylation on NK1R trafficking and membrane association is less extensive compared to other PTMs, studies on other GPCRs and membrane proteins indicate that palmitoylation can regulate membrane anchoring, protein-protein interactions, and trafficking. pnas.orgbiorxiv.orgresearchgate.net Given that NK1R resides in membrane microdomains and its function can be affected by membrane composition, palmitoylation is likely to play a role in regulating NK1R localization and interaction with signaling partners at the plasma membrane. pnas.org

SUMOylation in NK1R Biology

SUMOylation, the conjugation of Small Ubiquitin-like Modifier (SUMO) proteins to a target protein, is another post-translational modification that can influence protein function, localization, and interactions. While direct SUMOylation of the NK1R itself is not extensively documented in the provided search results, NK1R signaling has been shown to regulate the SUMOylation status of other proteins, such as the nuclear receptor NR4A1. biorxiv.orgnih.govplos.orgbiorxiv.orgresearchgate.netresearchgate.net

In the context of substance P/NK1R-induced autophagic cell death, NR4A1 undergoes SUMOylation. biorxiv.orgnih.govplos.orgresearchgate.net This SUMO modification appears to be necessary for NR4A1's ability to induce this form of cell death. plos.orgresearchgate.net While this does not directly describe SUMOylation of the NK1R protein, it illustrates that SUMOylation is a relevant post-translational modification within the broader scope of NK1R-mediated cellular processes. Further research may elucidate whether NK1R itself is subject to SUMOylation and what functional consequences this might have.

Receptor-Protein Interactions Beyond G-Proteins and β-Arrestins

Beyond the classical interactions with G proteins and β-arrestins, the NK1R participates in a broader network of protein associations, including the formation of complexes with other receptors, kinases, phosphatases, and scaffolding proteins. These interactions contribute to the fine-tuning of NK1R signaling, trafficking, and functional outcomes.

Heterodimerization and Oligomerization with Other Receptors

GPCRs, including the NK1R, can form dimers and higher-order oligomers, which can impact their trafficking, ligand binding, and signaling properties. While the physiological formation of NK1R homodimers or oligomers has not been extensively documented, studies suggest that NK1R has the capacity to form heterodimers with other receptor subtypes. mdpi.compnas.org

Notably, the NK1R has been shown to heterodimerize with the μ-opioid receptor (MOR). mdpi.comemory.edu This interaction is functionally significant, particularly in brain regions involved in pain perception, where MOR and NK1R coexist and functionally collaborate. mdpi.com Using techniques such as co-immunoprecipitation and Bioluminescence Resonance Energy Transfer (BRET), the formation of MOR-NK1R heterodimers has been demonstrated. mdpi.com This heterodimerization can lead to alterations in receptor phosphorylation, internalization, desensitization, and coupling to downstream signaling pathways. mdpi.com

Furthermore, artificially constructed heterodimers of NK1R and β2-adrenergic receptors have been shown to be functional and internalize as a complex, suggesting a potential for complex formation with other GPCRs under certain conditions. mdpi.com While NK1R appears to function as a monomer at physiological expression levels, its ability to heterodimerize may be relevant for the homeostasis of NK1R signaling in adaptive or abnormal circumstances. mdpi.compnas.org

Interaction with Kinases (e.g., GRKs) and Phosphatases

The phosphorylation state of the NK1R is a critical determinant of its activity and interaction with other proteins. While GRKs (specifically GRK2 and GRK5) are primary kinases involved in phosphorylating activated NK1R, promoting β-arrestin binding and desensitization, other kinases and phosphatases also play roles in regulating NK1R function. nih.govpsu.eduphysiology.orgnih.gov

Studies using BRET have demonstrated agonist-induced interaction of both GRK2 and GRK5 with the activated NK1R. psu.edu GRK5 interaction with the receptor appears to be dependent on its kinase activity, while GRK2 may have both phosphorylation-dependent and -independent effects on NK1R signaling. psu.edu Interestingly, GRK5 might be preassociated with the NK1R before agonist activation. psu.edu

Protein phosphatases are essential for reversing receptor phosphorylation and facilitating resensitization. Protein phosphatase 2A (PP2A) has been identified as a key phosphatase involved in the resensitization of the NK1R. nih.govphysiology.org Following stimulation with Substance P (SP), PP2A interacts with noninternalized NK1R, mediating its dephosphorylation and subsequent resensitization. nih.gov This interaction between PP2A and NK1R requires β-arrestin1. nih.gov Endothelin-converting enzyme-1 (ECE-1) also promotes the interaction between PP2A and noninternalized NK1R, potentially by degrading SP in endosomes and releasing endosomally sequestered β-arrestin1, which then mediates the interaction between noninternalized receptor and PP2A. nih.gov

Protein kinase C (PKC) has also been shown to phosphorylate the NK1R. nih.govphysiology.org PKC-mediated phosphorylation is sufficient to impair NK1R coupling to G proteins, contributing to heterologous desensitization, although this process does not require agonist binding or induce receptor internalization. nih.gov

Scaffolding Proteins and Signaling Complexes

Beyond their role in desensitization and internalization, β-arrestins function as crucial scaffolding proteins that assemble multiprotein complexes with the activated and phosphorylated NK1R. pnas.orgnih.govnih.govbiologists.comnih.gov These complexes can serve as signaling platforms, mediating pathways distinct from those initiated by G proteins. pnas.orgnih.govnih.govnih.gov

Upon activation by Substance P, the NK1R stimulates the formation of a scaffolding complex that includes the internalized receptor, β-arrestin, Src, and ERK1/2. pnas.orgnih.govbiologists.com This complex formation is critical for the activation of ERK1/2, which is required for downstream effects such as cell proliferation and antiapoptotic signaling. pnas.orgnih.gov Inhibition of this complex formation, for instance, by expressing dominant-negative β-arrestin or a truncated NK1R that cannot interact with β-arrestin, inhibits both NK1R endocytosis and ERK1/2 activation. nih.govbiologists.com

β-arrestins recruit various signaling proteins, including components of the MAPK cascade, such as Src family tyrosine kinases and ERK1/2, to the internalized receptor, facilitating signal transduction from endosomal compartments. nih.govbiologists.comnih.govresearchgate.net This highlights the role of β-arrestins in switching the NK1R from a G protein-signaling mode to a β-arrestin-mediated signaling mode. uniprot.org

The composition and importance of these scaffolding complexes can differ between GPCRs, emphasizing the receptor-specific nature of β-arrestin-mediated signaling. nih.gov The third intracellular loop and carboxyl terminus of the NK1R are important for interactions with β-arrestins and the activation of intracellular signaling cascades. researchgate.net

Role of Neurokinin 1 Receptor in Preclinical Models of Disease Pathophysiology

Central Nervous System (CNS) Disorders

The neurokinin-1 receptor (NK-1R), a G-protein coupled receptor, and its primary ligand, Substance P (SP), are integral to a variety of physiological and pathological processes within the central nervous system. researchgate.netjneurology.com Their widespread distribution in the brain, including in regions crucial for emotion, stress, and pain processing, has made the SP/NK-1R system a significant focus of preclinical research into CNS disorders. jneurology.comresearchgate.net

Neuroinflammation Mechanisms in Preclinical Models

The interaction between Substance P and the NK-1 receptor is a key factor in the communication between the nervous and immune systems, often culminating in inflammation. jneurology.comnih.gov Preclinical studies have demonstrated that this signaling pathway plays a significant role in augmenting inflammatory responses within the CNS. nih.govaai.org Activation of the NK-1R by SP leads to the activation of nuclear factor-kappa B (NF-κB), a pivotal regulator of various inflammatory genes. jneurology.comnih.gov This, in turn, enhances the production of pro-inflammatory cytokines such as interleukin-1 (IL-1), IL-6, and tumor necrosis factor-alpha (TNF-α). nih.gov

In murine models of pneumococcal meningitis, the SP/NK-1R system has been shown to be critical in the development of CNS inflammation. aai.org Similarly, in a mouse model of post-treatment reactive encephalopathy in human African trypanosomiasis, SP was found to play an important role in the inflammatory response. jneurology.comnih.gov Treatment with an NK-1R antagonist in these models resulted in a reduction in the severity of the inflammatory response. jneurology.comnih.gov

Glial cells, including astrocytes and microglia, are key players in neuroinflammation and express NK-1 receptors. plos.orgfrontiersin.orgmdpi.com SP is a potent activator of microglia, and this activation has been shown to precede neurodegeneration in some models. plos.org The interaction of SP with microglial NK-1 receptors can lead to the production of inflammatory mediators. plos.org For instance, SP can augment the production of prostaglandin (B15479496) E2 by microglia, further potentiating inflammation. frontiersin.org

Table 1: Role of NK-1R in Preclinical Neuroinflammation Models

Model Key Findings Reference
Murine Pneumococcal Meningitis Endogenous SP/NK-1R interactions are critical for CNS inflammation development. NK-1R antagonists can limit or reverse neuroinflammation. aai.org
Murine African Trypanosomiasis (Post-Treatment Reactive Encephalopathy) SP plays a significant role in the inflammatory response. NK-1R antagonist treatment reduces the severity of inflammation. jneurology.comnih.gov
Murine Model of Intracerebral Hemorrhage Expression of both SP and NK-1R is upregulated after ICH. An NK-1R antagonist improved functional outcomes and reduced hematoma volume by promoting microglia polarization towards an anti-inflammatory state. mdpi.com
In Vitro Glial Cell Cultures SP enhances inflammatory responses in microglia and astrocytes, including the production of pro-inflammatory cytokines like IL-6 and prostaglandin E2. frontiersin.org

Impact on Blood-Brain Barrier (BBB) Integrity in Research Models

The neurokinin-1 receptor plays a crucial role in modulating the integrity of the blood-brain barrier (BBB), a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the CNS. plos.orgnih.gov Disruption of the BBB is a key event in the pathogenesis of various neurological diseases, and preclinical research has implicated the SP/NK-1R system in this process. plos.orgnih.gov

In a mouse model of brain tumors, increased peritumoral staining for both SP and the NK-1 receptor was observed, coinciding with increased BBB permeability and brain water content. nih.gov Treatment with an NK-1 antagonist, Emend, significantly reduced both BBB permeability and edema formation, suggesting a direct role for SP in the genesis of peritumoral edema. nih.gov

Studies using in vitro models of the human BBB, composed of brain microvascular endothelial cells, astrocytes, and pericytes, have further elucidated the mechanisms involved. nih.govworktribe.com The pro-inflammatory cytokine TNF-α, known to impair BBB integrity, was found to do so in part through a mechanism involving the NK-1 receptor. nih.govworktribe.com Pharmacological inhibition of the NK-1R with CP96345 neutralized the disruptive effects of TNF-α on BBB integrity, as measured by transendothelial electrical resistance and paracellular flux. nih.govworktribe.com

Furthermore, research in mouse models of bacterial meningitis has shown that SP/NK-1R interactions are required for the increases in BBB permeability associated with infection. frontiersin.org Antagonism of the NK-1R has been shown to preserve barrier integrity in these models. plos.org

Preclinical Models of Neurodegenerative Diseases (e.g., Parkinson's Disease, Alzheimer's Disease)

The NK-1 receptor has been implicated in the pathophysiology of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. frontiersin.orgnih.gov In the context of Parkinson's disease, preclinical studies have shown that NK-1 receptors are abundantly localized in dopaminergic neurons of the basal ganglia. nih.gov In a rat model of Parkinson's disease, intranigral administration of an NK-1 receptor antagonist was found to attenuate levodopa-induced dyskinesia. jneurology.com Furthermore, in the 6-hydroxydopamine (6-OHDA) model of early Parkinson's disease, treatment with an NK-1 receptor antagonist protected dopaminergic neurons, reduced neuroinflammation, and improved motor function. plos.org This neuroprotective effect was associated with the inhibition of microglial activation. plos.org

In Alzheimer's disease research, preclinical studies using APP/PS1 mouse models have shown that chronic oral administration of HT-ALZ, an NK-1 receptor antagonist, led to significant improvements in memory and a reduction in anxiety-like behavior. firstwordpharma.comprnewswire.com This treatment also decreased the number of reactive astrocytes, which are key contributors to neuroinflammation in Alzheimer's. firstwordpharma.comprnewswire.com Acute treatment with HT-ALZ was also found to rapidly reduce brain interstitial fluid levels of Aβ. firstwordpharma.comprnewswire.com Interestingly, while some studies suggest a neuroprotective role for SP itself, preventing Aβ-induced neuronal loss and improving memory functions in animal models, the pro-inflammatory effects of SP make direct administration unlikely as a therapeutic strategy. jneurology.comnih.gov Other research in a triple-transgenic AD mouse model indicated that depletion of NK cells, which can be identified by the NK1.1 marker in mice, improved cognitive function and reduced neuroinflammation without affecting amyloid pathology. aai.orgnih.gov

Table 2: NK-1R in Preclinical Neurodegenerative Disease Models

Disease Model Key Findings Reference
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease NK-1R antagonist treatment protected dopaminergic neurons, preserved BBB integrity, reduced neuroinflammation, and improved motor function. plos.org
Rat Model of Levodopa-Induced Dyskinesia in Parkinson's Disease Intranigral administration of an NK-1R antagonist attenuated dyskinesia. jneurology.com
APP/PS1 Mouse Model of Alzheimer's Disease Chronic oral administration of an NK-1R antagonist (HT-ALZ) improved cognitive function, reduced anxiety-like behavior, and decreased astrocyte-driven neuroinflammation. Acute treatment reduced brain interstitial fluid Aβ levels. firstwordpharma.comprnewswire.com
Triple-Transgenic (3xTg-AD) Mouse Model of Alzheimer's Disease Depletion of NK cells (identified by the NK1.1 marker) improved cognitive function and repressed neuroinflammation. aai.orgnih.gov

Investigations into Stress Responses and Affective Behaviors in Animal Models

The neurokinin-1 receptor system is heavily implicated in the modulation of stress and affective behaviors, with a significant body of preclinical evidence suggesting its role in anxiety and depression. researchgate.netpnas.orgactaspsiquiatria.es Anatomical studies have revealed a high expression of NK-1 receptors in brain regions critical for regulating emotional behaviors and stress responses. researchgate.net

In various animal models, the central infusion of SP or NK-1 receptor agonists has been shown to elicit defensive and aversive behaviors. actaspsiquiatria.es For instance, in guinea pigs, administration of SP or an NK-1 agonist produced locomotor activation and vocalizations, a response that was inhibited by an NK-1 antagonist. actaspsiquiatria.es Stress induced by maternal separation in pups also led to similar vocalizations that were inhibited by NK-1 antagonists. actaspsiquiatria.es

Genetic disruption of the NK-1 receptor in mice has been shown to result in a marked reduction of anxiety and stress-related responses. pnas.org Similarly, acute pharmacological blockade of the NK-1R in mice produced anxiolytic effects. pnas.org Studies using neonatal rats selectively bred for high or low levels of ultrasonic distress calls (a measure of anxiety) found that an NK-1 antagonist, Spantide II, significantly reduced these calls in the high-anxiety line, indicating an anxiolytic effect in subjects with high baseline anxiety. scirp.orgscirp.org

These behavioral effects are thought to be mediated, at least in part, by the interaction of the SP system with other neurotransmitter systems, such as the serotonin (B10506) system. pnas.org Disruption of the NK-1R has been shown to increase the firing rate of serotonin neurons and lead to a desensitization of 5-HT1A inhibitory autoreceptors, an effect that mimics sustained antidepressant treatment. pnas.org

Neuronal Excitability and Synaptic Plasticity Research

The neurokinin-1 receptor plays a significant role in modulating neuronal excitability and synaptic plasticity, fundamental processes for learning, memory, and sensory processing. researchgate.netnih.gov Activation of NK-1 receptors can lead to complex and multifaceted effects on neuronal activity.

In the spinal dorsal horn, a key area for processing pain signals, NK-1 receptors are involved in central sensitization, a process of increased neuronal responsiveness following injury or inflammation. nih.govnih.gov Studies have shown that persistent nociception induces an increase in NK-1 receptor gene expression in the dorsal horn. nih.gov Activation of NK-1 receptors in the rostral ventromedial medulla, a brainstem region involved in pain modulation, enhances the responses of "on cells" (neurons that are activated by noxious stimuli) to NMDA, a key neurotransmitter in synaptic plasticity. physiology.org This sensitization of on cells is thought to contribute to the development of hyperalgesia. physiology.org

Research has also demonstrated that superficially located projection neurons in the dorsal horn that express the NK-1 receptor are crucial for regulating spinal excitability. nih.gov These neurons, when activated, project to higher brain areas that in turn control spinal excitability through descending pathways. nih.gov

At the cellular level, activation of NK-1 receptors can directly influence ion channel function. For example, studies on pallidal neurons have shown that NK-1 receptor activation induces depolarization by closing potassium channels. frontiersin.org In human embryonic kidney (HEK) 293 cells, NK-1 receptors have been shown to modulate CaV2.3 (R-type) calcium channels through multiple signaling mechanisms, resulting in both stimulation and inhibition of channel activity. researchgate.net This complex modulation of calcium channels can have profound effects on neurotransmitter release, gene expression, and synaptic plasticity. researchgate.net Furthermore, NK-1 receptor activation can influence synaptic transmission by increasing the frequency of spontaneous inhibitory postsynaptic currents. frontiersin.org

Immune System Modulation and Inflammatory Processes

The neurokinin-1 receptor is ubiquitously expressed throughout the immune system and plays a significant role in modulating inflammatory processes. nih.govnih.gov The interaction between its primary ligand, Substance P (SP), and the NK-1R on various immune cells provides a critical link between the nervous and immune systems, influencing both innate and adaptive immunity. nih.govnih.gov

SP, acting through the NK-1R, is generally considered a pro-inflammatory mediator. researchgate.netnih.gov This interaction can lead to the activation of key signaling pathways, such as the NF-κB pathway, resulting in the enhanced production of pro-inflammatory cytokines like TNF-α, IL-1, and IL-6. nih.gov Immune cells that express NK-1 receptors and are therefore subject to modulation by SP include lymphocytes, monocytes, macrophages, microglia, and dendritic cells. nih.gov

The SP/NK-1R system has been implicated in a range of inflammatory conditions. For example, SP can enhance the function of natural killer (NK) cells, which are involved in anti-tumor immune responses. researchgate.net In the context of infections, NK-1R signaling has been shown to be important. In a murine model of genital herpes virus infection, NK-1R deficient mice exhibited impaired NK cell cytotoxicity and enhanced viral levels, suggesting a role for this pathway in innate immunity to the virus. aai.org

Furthermore, the SP/NK-1R interaction is crucial for mast cell-mediated inflammatory responses. nih.gov This includes processes like degranulation and the release of histamine, cytokines, and chemokines. nih.gov In certain conditions, this interaction can contribute to pathology, such as cardiac fibrosis, by increasing the number of mature mast cells. nih.gov

The modulation of immune cell function by the NK-1R is complex and can be context-dependent. For instance, SP can enhance the production of IL-12 in macrophages and promote T-cell proliferation and the generation of memory Th17 cells. aai.org This highlights the multifaceted role of the NK-1 receptor in orchestrating immune responses and inflammatory processes.

Expression and Function in Various Immune Cell Types (e.g., Lymphocytes, Macrophages, Microglia, Astrocytes)

The neurokinin-1 receptor (NK-1R), the preferred receptor for the neuropeptide substance P (SP), is expressed on a wide variety of immune cells, highlighting its significant role in the interplay between the nervous and immune systems. nih.govpreprints.org This expression is not static and can be modulated by inflammatory conditions. aai.org In the central nervous system (CNS), resident immune cells like microglia and astrocytes express NK-1R. preprints.orgfrontiersin.orgimrpress.com Beyond the CNS, peripheral immune cells including lymphocytes, monocytes/macrophages, and dendritic cells also express this receptor. nih.govfrontiersin.orgmdpi.commdpi.com

The function of NK-1R in these immune cells is primarily immunomodulatory, often exacerbating inflammatory responses. frontiersin.org Activation of NK-1R on macrophages, dendritic cells, and lymphocytes triggers the production of pro-inflammatory cytokines. mdpi.com In the context of the CNS, SP/NK-1R interactions can initiate or amplify inflammatory responses by microglia and astrocytes. imrpress.com

Two isoforms of the NK-1R exist: a full-length form and a truncated form, which differ in the length of their C-terminal tail. frontiersin.orgpnas.org The full-length receptor is predominantly associated with immune and inflammatory responses and is the isoform expressed in microglia and astrocytes. preprints.org The truncated form, found primarily on peripheral immune cells like macrophages and lymphocytes, binds SP with lower affinity. preprints.orgfrontiersin.org Functionally, the full-length receptor is required for the activation of nuclear factor-kappa B (NF-κB), a key transcription factor in the inflammatory process, and subsequent pro-inflammatory cytokine production. nih.gov In contrast, the truncated receptor does not activate NF-κB. preprints.org

The expression of NK-1R on immune cells can be upregulated in response to inflammatory stimuli. For instance, in murine peritoneal macrophages, interleukin-4 (IL-4) can increase the expression of the NK-1R. aai.org Similarly, in a mouse model of immune inflammation in the lung, an increase in NK-1R mRNA has been observed in bronchoalveolar lavage lymphocytes. aai.org

Table 1: Expression and Function of NK-1R in Immune Cells

Cell Type Location NK-1R Isoform(s) Key Functions in Preclinical Models
Lymphocytes Peripheral tissues, CNS infiltrate Full-length and Truncated Production of pro-inflammatory cytokines. frontiersin.orgmdpi.com
Macrophages Peripheral tissues, CNS infiltrate Full-length and Truncated Production of pro-inflammatory cytokines. frontiersin.orgmdpi.com
Microglia Central Nervous System Full-length Initiation and augmentation of neuroinflammation. preprints.orgfrontiersin.orgimrpress.com
Astrocytes Central Nervous System Full-length Initiation and augmentation of neuroinflammation. preprints.orgfrontiersin.orgimrpress.com
Dendritic Cells Peripheral tissues Not specified Production of pro-inflammatory cytokines. mdpi.com
Monocytes Peripheral blood Not specified Precursors to macrophages, involved in inflammation. mdpi.com
Mast Cells Peripheral tissues Not specified Expression can be induced by IL-4 and stem cell factor. aai.org

Role in Preclinical Models of Inflammation

The NK-1 receptor plays a significant pro-inflammatory role in a multitude of preclinical models of inflammation affecting both peripheral tissues and the central nervous system. mdpi.compnas.org Blockade of the NK-1R has been shown to be beneficial in conditions such as traumatic brain injury and stroke by reducing blood-brain barrier dysfunction, cerebral edema, and levels of pro-inflammatory cytokines. mdpi.com

In models of peripheral inflammation, NK-1R antagonists have been demonstrated to reduce nociceptive responses that are sensitized by inflammation. nih.gov For example, in a rat model of orofacial pain, a peripheral NK-1R antagonist reduced carrageenan-induced heat hyperalgesia. nih.gov Similarly, in a mouse model of acute pancreatitis, genetic deletion of the NK-1R resulted in reduced hyperamylasemia, neutrophil sequestration in the pancreas, and pancreatic acinar cell necrosis. pnas.org This protective effect extended to pancreatitis-associated lung injury, where neutrophil sequestration and microvascular permeability were also diminished. pnas.org

The involvement of the NK-1R in neurogenic inflammation is well-established. mdpi.com This process involves the release of neuropeptides like SP from sensory nerve endings, leading to vasodilation and plasma extravasation. mdpi.com In the context of the CNS, the NK-1R on cerebrovascular endothelium may contribute to the development of cerebral edema. preprints.org

Furthermore, the NK-1R is implicated in the maintenance of chronic inflammatory pain states. In models of latent sensitization, where an initial inflammatory insult leads to a long-lasting state of hypersensitivity, NK-1R antagonists have been shown to prevent the reinstatement of this hypersensitivity. biorxiv.org This suggests a crucial role for the NK-1R in the neuroplastic changes that underlie chronic pain. biorxiv.org

Modulation of Cytokine and Chemokine Production

Activation of the NK-1 receptor by its ligand, substance P, is a potent trigger for the production and release of various pro-inflammatory cytokines and chemokines from immune cells. nih.govmdpi.com This interaction leads to the activation of the transcription factor NF-κB, which orchestrates the expression of numerous inflammatory genes. nih.gov

In preclinical studies, the binding of SP to NK-1R on macrophages, dendritic cells, and lymphocytes has been shown to induce the production of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), interleukin-6 (IL-6), and macrophage inflammatory protein-1 beta (MIP-1β). nih.govmdpi.com These cytokines are key mediators of the inflammatory response, contributing to processes like leukocyte recruitment and activation.

The modulation of cytokine production by the SP/NK-1R system has been observed in various inflammatory models. For instance, in a mouse model of inflammatory bowel disease, incubation of mucosal T lymphocytes with SP led to the activation of NF-κB and activator-protein 1 (AP-1) dependent signaling pathways, which are known to trigger the production of effector T cell cytokines. nih.gov

The specific isoform of the NK-1R plays a critical role in this process. The full-length NK-1R is necessary for the stimulation of IL-8 mRNA expression and the phosphorylation of phosphokinase-C upon SP stimulation. nih.gov In contrast, the truncated form of the receptor does not couple to these signaling pathways as effectively. nih.gov

Table 2: NK-1R Mediated Modulation of Cytokines and Chemokines

Cytokine/Chemokine Producing Cell Types Effect of NK-1R Activation
TNF-α Macrophages, Dendritic Cells, Lymphocytes Increased production. mdpi.com
IL-1 Not specified Increased production. nih.gov
IL-6 Macrophages, Dendritic Cells, Lymphocytes Increased production. mdpi.com
MIP-1β Macrophages, Dendritic Cells, Lymphocytes Increased production. mdpi.com
IL-8 Macrophages, Dendritic Cells, Lymphocytes Increased production. mdpi.com
IFN-γ Not specified Increased production. nih.gov

Pain and Nociception Research

Peripheral and Central Mechanisms of Nociceptive Transmission

The neurokinin-1 receptor is a key player in the transmission of pain signals, acting at both peripheral and central levels. epain.orgjneurosci.org In the periphery, SP released from the nerve endings of primary afferent neurons can act on NK-1Rs expressed on these same neurons (autocrine/paracrine action) or on other nearby cells to contribute to neurogenic inflammation and pain. mdpi.comjneurosci.org Activation of these peripheral NK-1Rs can lead to sensitization of nociceptors, making them more responsive to noxious stimuli. nih.gov For example, intraplantar injection of an NK-1R agonist has been shown to induce heat hyperalgesia in rats. jneurosci.org

Centrally, in the spinal cord dorsal horn, SP is released from the central terminals of primary afferent nociceptors. epain.org This released SP then binds to post-synaptic NK-1Rs on spinal neurons, leading to their excitation and the transmission of pain signals to higher brain centers. mdpi.comepain.org Sustained activation of these spinal NK-1Rs is believed to contribute to the maintenance of pain hypersensitivity. epain.org Preclinical studies have shown that NK-1R antagonists can inhibit this SP-induced activation of spinal neurons, thereby preventing pain transmission. epain.org

Contributions to Hypersensitivity and Hyperalgesia in Preclinical Studies

The NK-1 receptor plays a critical role in the development and maintenance of hypersensitivity and hyperalgesia, particularly in the context of inflammatory and neuropathic pain. biorxiv.orgepain.org While NK-1R antagonists show little effect on baseline nociception, they are effective at attenuating the heightened pain sensitivity that follows tissue or nerve injury. nih.gov

In preclinical models of inflammatory pain, such as that induced by complete Freund's adjuvant (CFA), the expression of NK-1R in dorsal horn neurons is increased. biorxiv.org Administration of NK-1R antagonists in these models has been shown to reduce both mechanical allodynia and thermal hyperalgesia. biorxiv.org

Similarly, in models of neuropathic pain, such as the spared nerve injury (SNI) model, NK-1R antagonists can eliminate the resulting latent sensitization. biorxiv.org This suggests that the NK-1R is a crucial component of the neuroplastic changes in the spinal cord that underlie chronic pain states. nih.gov For instance, sustained morphine administration, which can lead to a state of hyperalgesia, is associated with an upregulation of NK-1Rs in the spinal cord. nih.gov In mice lacking the NK-1R, this morphine-induced hyperalgesia does not develop. nih.gov

Other Systemic Roles in Preclinical Studies

Beyond its well-established roles in inflammation and pain, the NK-1 receptor is involved in a variety of other systemic processes, as demonstrated in preclinical research. One of the most notable is its role in emesis (vomiting). NK-1R antagonists are clinically approved for the treatment of chemotherapy-induced nausea and vomiting, and preclinical studies have shown that they exert their antiemetic effects by blocking NK-1Rs in the brainstem vomiting centers. amegroups.org

The SP/NK-1R system has also been implicated in anxiety and depression. pnas.org Preclinical studies in mice have shown that both genetic deletion and pharmacological blockade of the NK-1R can lead to decreased anxiety-related behaviors. pnas.org This has been linked to an increase in the activity of serotonergic neurons, suggesting a potential mechanism for the anxiolytic effects of NK-1R antagonists. pnas.org

Furthermore, preclinical evidence suggests a role for the NK-1R in a range of other conditions, including pruritus (itching), wound healing, and various organ-specific inflammatory diseases such as asthma and inflammatory bowel disease. pnas.orgnih.gov In the context of cancer, preclinical studies have indicated that NK-1R antagonists may have anti-tumor effects by inducing apoptosis in cancer cells that overexpress the receptor. nih.gov

Gastrointestinal System: Motility and Enteric Neuron Function

The neurokinin-1 (NK-1) receptor, a key player in the tachykinin family of neuropeptides, is intricately involved in regulating various functions within the gastrointestinal (GI) tract, including motility, secretion, inflammation, and pain perception. nih.govphysiology.orgpsu.edu The distribution of the NK-1 receptor across different cell types in the gut is a critical determinant of its functional effects. nih.gov

In the enteric nervous system (ENS), the major source of tachykinins, these neuropeptides are found in enteric neurons and nerve fibers originating from the dorsal root and vagal ganglia. physiology.org These tachykinin-containing fibers are strategically located around enteric ganglia, throughout the muscle layers, around submucosal arteries, and within the mucosa. physiology.org The NK-1 receptor itself is expressed by several key cell types, including enteric neurons, the interstitial cells of Cajal (which act as pacemakers for gut motility), epithelial cells, and immune cells like lymphocytes and macrophages in the lamina propria. physiology.orgjnmjournal.org

Preclinical studies in various animal models have elucidated the complex role of the NK-1 receptor in GI motility. Tachykinins generally exert an excitatory effect on mammalian GI motor activity. physiology.org This can occur through direct activation of smooth muscle via NK-1 and/or NK-2 receptors, or indirectly by stimulating excitatory enteric motor pathways through NK-3 and/or NK-1 receptors. physiology.org However, tachykinins can also inhibit motor activity by activating inhibitory neuronal pathways or disrupting excitatory signals. physiology.org

Interestingly, while the NK-1 receptor is a significant modulator, it does not appear to be essential for normal intestinal motility. nih.gov Studies in isolated guinea-pig and pig intestines have shown that blocking the NK-1 receptor has minimal impact on normal peristalsis. nih.gov However, under certain conditions, its role becomes more prominent. For instance, in the guinea-pig ileum, NK-1 receptor antagonism can abolish the non-cholinergic component of peristalsis when muscarinic receptors are blocked. nih.gov This suggests that the NK-1 receptor is involved in specific, activity-dependent pathways rather than baseline function. nih.gov

Further research in the mouse distal colon has provided detailed insights into the specific neuronal populations expressing the NK-1 receptor. nih.gov In the myenteric plexus, which primarily controls motility, the NK-1 receptor is mainly found in large, multipolar neurons. nih.gov A significant portion of these are intrinsic primary afferent neurons, with some expression also seen in descending interneurons and inhibitory motor neurons. nih.gov In the submucosal plexus, which is more involved in secretion, the NK-1 receptor is predominantly expressed in non-cholinergic secretomotor neurons. nih.gov The activation of these receptors by substance P, a primary ligand, leads to their internalization, a process that helps to modulate the neuronal response. nih.gov

The table below summarizes key findings from preclinical studies on the role of the NK-1 receptor in the gastrointestinal system.

Preclinical Model/System Key Finding Implication
General Mammalian GI TractTachykinins, acting via NK-1 receptors, have both excitatory and inhibitory effects on motor activity. physiology.orgThe NK-1 receptor is a versatile regulator of gut motility.
Isolated Guinea-Pig & Pig IntestineNK-1 receptor antagonism has little effect on normal peristalsis. nih.govThe NK-1 receptor is not critical for baseline gut motility.
Guinea-Pig Ileum (with muscarinic blockade)NK-1 receptor antagonism abolishes the non-cholinergic component of peristalsis. nih.govThe NK-1 receptor plays a role in specific, alternative motor pathways.
Mouse Distal ColonNK-1 receptors are predominantly found on intrinsic primary afferent neurons and non-cholinergic secretomotor neurons. nih.govThe NK-1 receptor is involved in both sensory and secretory functions in the colon.
DAT+/- MiceIncreased tachykininergic neurotransmission via NK-1 receptors. mdpi.comAltered dopamine (B1211576) signaling can impact gut function through the NK-1 receptor pathway.

Urogenital System: Bladder Function and Inflammation Models

The neurokinin-1 (NK-1) receptor plays a significant role in the complex regulation of bladder function and is implicated in inflammatory conditions of the urogenital system. auajournals.orgphysiology.orgnih.gov Experimental animal models have been instrumental in demonstrating that tachykinins, acting through the NK-1 receptor, can induce bladder smooth muscle contraction. auajournals.org Furthermore, NK-1 receptor antagonists have been shown to effectively reduce detrusor hyperreflexia in models of spinal cord injury and chemically induced cystitis. auajournals.org

Preclinical research highlights the involvement of the NK-1 receptor in the micturition reflex. Intrathecal administration of NK-1 receptor antagonists has been observed to increase bladder capacity in anesthetized rats. nih.gov In models of chronic spinal cord injury, a selective NK-1 antagonist, L-733,060, was able to block the spinal micturition reflex, although it was ineffective in normal rats. nih.gov This suggests a more prominent role for the NK-1 receptor in pathological states of bladder overactivity. nih.govtandfonline.com

In models of bladder inflammation, such as antigen-induced cystitis, the NK-1 receptor is crucial for the development of an inflammatory response. physiology.orgnih.gov Mice genetically deficient in the NK-1 receptor (NK-1R-/-) are protected from inflammation, showing no bladder inflammatory cell infiltrate or edema in response to an antigen challenge, despite exhibiting mast cell degranulation. nih.gov This indicates that the NK-1 receptor is a mandatory link in the chain of events connecting mast cell degranulation to inflammation in the bladder. nih.gov Similarly, in a model of acetic acid-induced bladder overactivity in guinea pigs, the NK-1 receptor antagonist netupitant (B1678218) was shown to decrease the frequency of reflex bladder contractions without affecting their amplitude, suggesting it targets the afferent limb of the micturition reflex circuit. nih.gov

Studies using a mouse model of experimental autoimmune cystitis, which resembles bladder pain syndrome/interstitial cystitis, have shown that the NK-1 receptor antagonist aprepitant (B1667566) can relieve pelvic pain, urinary symptoms, and bladder inflammation. researchgate.net Aprepitant treatment was found to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. researchgate.net

The following table summarizes key findings from preclinical studies on the role of the NK-1 receptor in the urogenital system.

Preclinical Model/System Key Finding Implication
Rat models of spinal cord injury and cystitisNK-1 receptor antagonists reduce detrusor hyperreflexia. auajournals.orgThe NK-1 receptor is a potential target for treating bladder overactivity.
Anesthetized ratsIntrathecal administration of NK-1 antagonists increases bladder capacity. nih.govThe NK-1 receptor is involved in the central control of bladder function.
Antigen-induced cystitis in NK-1R-/- miceMice are protected from bladder inflammation despite mast cell degranulation. nih.govThe NK-1 receptor is essential for the inflammatory response in the bladder.
Acetic acid-induced bladder overactivity in guinea pigsThe NK-1 antagonist netupitant decreases the frequency of bladder contractions. nih.govNK-1 receptor antagonists can modulate the sensory pathways of the micturition reflex.
Experimental autoimmune cystitis in miceThe NK-1 antagonist aprepitant reduces inflammation and pro-inflammatory cytokines. researchgate.netThe NK-1 receptor is involved in the inflammatory and pain pathways of cystitis.

Ocular System: Epithelial Integrity, Inflammation, and Neurogenesis in the Eye

The neurokinin-1 (NK-1) receptor is widely expressed throughout the eye, including the cornea, iris, retina, choroid, conjunctiva, optic nerve, and lacrimal gland, and plays a crucial role in various physiological and pathological processes. mdpi.comencyclopedia.pubresearchgate.net Its activation by its primary ligand, substance P (SP), influences epithelial integrity, inflammation, and neurogenesis. mdpi.comencyclopedia.pub

In the cornea, the NK-1 receptor is instrumental in maintaining a healthy epithelial layer. mdpi.commdpi.com Knocking down the NK-1R in murine models leads to excessive desquamation, increased epithelial cell proliferation, and reduced tear secretion. mdpi.comresearchgate.net Conversely, the interaction between SP and the NK-1R promotes the proliferation and migration of corneal epithelial cells, which is essential for wound healing. mdpi.comencyclopedia.pub In a diabetic mouse model, SP was shown to promote corneal epithelial wound healing via the NK-1R. mdpi.com Furthermore, SP, acting through the NK-1R, has been found to inhibit apoptosis of corneal epithelial cells induced by hyperosmotic stress. mdpi.com

The NK-1 receptor is also a key mediator of ocular inflammation. mdpi.comencyclopedia.pub In the cornea, inflammation can be triggered by the release of SP from stimulated or damaged corneal nerves, a process known as neurogenic inflammation. mdpi.comencyclopedia.pub The NK-1R is expressed by key inflammatory players, including vascular endothelial cells and leukocytes. mdpi.comencyclopedia.pub Preclinical models of various ocular inflammatory conditions have demonstrated the therapeutic potential of blocking the NK-1R. For instance, in a model of allergic conjunctivitis, the NK-1R antagonist L-703,606 reduced ocular redness and the infiltration of neutrophils and eosinophils. mdpi.com In a murine model of ocular graft-versus-host disease, the NK-1R antagonist fosaprepitant (B1673561) showed efficacy against both inflammatory and epithelial components of the disease. mdpi.com

The SP/NK-1R system also stimulates corneal and retinal neurogenesis. mdpi.comencyclopedia.pub Studies in adult mice have shown that the absence of the NK-1R leads to increased proliferation of cells in the corneal epithelium and the pigmented layer of the ciliary epithelium, suggesting that SP, via the NK-1R, contributes to the regulation of multiple ocular progenitor cell populations. arvojournals.org This has led to the suggestion that pharmacological manipulation of the NK-1 receptor could be a tool for enhancing adult retinal neurogenesis and promoting endogenous retinal repair. arvojournals.org

The table below summarizes key findings from preclinical studies on the role of the NK-1 receptor in the ocular system.

Preclinical Model/System Key Finding Implication
Murine models with NK-1R knockdownExcessive corneal epithelial desquamation and reduced tear secretion. mdpi.comresearchgate.netThe NK-1 receptor is vital for maintaining corneal homeostasis.
Diabetic mouse modelSP promotes corneal epithelial wound healing via the NK-1R. mdpi.comTargeting the NK-1R could be a therapeutic strategy for diabetic keratopathy.
Allergic conjunctivitis modelThe NK-1R antagonist L-703,606 reduced ocular inflammation. mdpi.comThe NK-1 receptor is a mediator of allergic inflammation in the eye.
Ocular graft-versus-host disease modelThe NK-1R antagonist fosaprepitant ameliorated disease symptoms. mdpi.comNK-1R antagonists have therapeutic potential for inflammatory ocular surface diseases.
Adult NK-1R null miceIncreased proliferation of ocular progenitor cells. arvojournals.orgThe NK-1R is involved in regulating neurogenesis in the eye.

Preclinical Cancer Research: Involvement in Cell Proliferation and Progression

The neurokinin-1 (NK-1) receptor has emerged as a significant factor in the field of oncology, with preclinical research consistently demonstrating its involvement in the proliferation and progression of various cancers. jcyl.esresearchgate.netresearchgate.netnih.govmdpi.com A key finding is that cancer cells often overexpress the NK-1 receptor compared to normal cells, making it a potential biomarker and a specific therapeutic target. jcyl.esresearchgate.netmdpi.com

The binding of substance P (SP) to the NK-1 receptor on tumor cells can trigger a cascade of events that promote cancer growth and spread. jcyl.esresearchgate.netresearchgate.net These include stimulating tumor cell proliferation (mitogenesis), promoting the formation of new blood vessels (angiogenesis), and enhancing the migration of cancer cells, which is a critical step in invasion and metastasis. researchgate.netnih.gov Furthermore, the SP/NK-1R system has been shown to have an anti-apoptotic effect, helping cancer cells to survive. jcyl.esresearchgate.net

Preclinical studies across a wide range of cancer types have supported the role of the NK-1 receptor in oncogenesis. In models of esophageal carcinoma, elevated levels of SP and the NK-1 receptor were found to promote cancer cell proliferation and migration. jcyl.es Similarly, in gallbladder cancer, the SP/NK-1R system has been shown to promote cell proliferation and migration. jcyl.es Research on pancreatic cancer has also indicated that the NK-1 receptor is involved in the mitogenic action of SP on human pancreatic cancer cell lines. jcyl.es

A significant aspect of the preclinical research is the investigation of NK-1 receptor antagonists as potential anti-cancer agents. jcyl.esresearchgate.netmdpi.com These antagonists have been shown to block the mitogenic effects of SP and induce apoptosis (programmed cell death) in tumor cells in both in vitro and in vivo models. jcyl.esresearchgate.netbrieflands.com For example, the selective NK-1R antagonist aprepitant has been shown experimentally to induce apoptosis in malignant cells and exhibits a broad-spectrum antitumor activity against many types of cancer. jcyl.es In a rat model of colorectal cancer, the NK-1R antagonist SR140333 was shown to exert pro-apoptotic functions. brieflands.com Another NK-1R antagonist, NKP608, was found to inhibit cell growth, invasion, and migration in human colorectal cancer cells. brieflands.com

The table below summarizes key findings from preclinical studies on the role of the NK-1 receptor in cancer research.

Preclinical Model/System Cancer Type Key Finding Implication
Various cancer cell linesMultipleCancer cells overexpress the NK-1 receptor. jcyl.esresearchgate.netmdpi.comThe NK-1 receptor is a potential tumor biomarker and therapeutic target.
Esophageal carcinoma modelsEsophagealElevated SP/NK-1R promotes cell proliferation and migration. jcyl.esThe SP/NK-1R system is a driver of esophageal cancer progression.
Gallbladder cancer modelsGallbladderThe SP/NK-1R system promotes cell proliferation and migration. jcyl.esTargeting the NK-1 receptor could be a therapeutic strategy for gallbladder cancer.
Human pancreatic cancer cell linesPancreaticThe NK-1 receptor is involved in the mitogenic action of SP. jcyl.esNK-1R antagonists may have therapeutic value in pancreatic cancer.
Various cancer modelsMultipleNK-1 receptor antagonists induce apoptosis and have broad-spectrum antitumor activity. jcyl.esbrieflands.comNK-1 receptor antagonists are a promising class of anti-cancer drugs.

Methodological Approaches in Neurokinin 1 Receptor Research

Biochemical and Biophysical Techniques

The study of the neurokinin-1 (NK-1) receptor, a G protein-coupled receptor (GPCR), relies on a variety of sophisticated biochemical and biophysical techniques. These methods are essential for characterizing the receptor's properties, understanding its signaling mechanisms, and determining its three-dimensional structure.

Radioligand Binding Assays for Receptor Affinity and Density

Radioligand binding assays are a cornerstone in NK-1 receptor research, providing a robust method for quantifying the affinity of ligands and the density of receptors in a given tissue or cell preparation. creative-bioarray.com These assays utilize a radioactively labeled ligand (radioligand) that binds specifically to the NK-1 receptor.

There are three primary types of radioligand binding assays used in NK-1 receptor studies:

Saturation Assays: These experiments are used to determine the total number of binding sites (Bmax), which corresponds to the receptor density, and the dissociation constant (Kd), a measure of the radioligand's affinity for the receptor. creative-bioarray.comrevvity.com In these assays, increasing concentrations of a radioligand are incubated with the receptor preparation until saturation is reached. creative-bioarray.com

Competition Assays: These assays are employed to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound for the NK-1 receptor. creative-bioarray.com A fixed concentration of radioligand is incubated with the receptor preparation in the presence of varying concentrations of the competing unlabeled compound. creative-bioarray.com

Kinetic Assays: These experiments measure the rates of association and dissociation of a radioligand with the NK-1 receptor, providing further insight into the binding process. creative-bioarray.com

A variety of radioligands have been utilized in NK-1 receptor binding studies, including tritiated analogs of Substance P (SP), such as [³H]H-[Pro⁹]SP, and other peptide and non-peptide antagonists. nih.gov For instance, competition binding assays using [¹²⁵I]-labeled Lys-3]-SP have been employed to characterize the interaction of SP with the NK-1 receptor. nih.gov

Table 1: Parameters Determined by Radioligand Binding Assays
Assay TypeKey Parameter DeterminedDescription
Saturation AssayBmax (receptor density) and Kd (dissociation constant)Measures the total number of receptors and the affinity of the radioligand. creative-bioarray.comrevvity.com
Competition AssayKi (inhibition constant)Determines the affinity of an unlabeled compound for the receptor. creative-bioarray.com
Kinetic AssayAssociation and dissociation ratesCharacterizes the dynamics of ligand-receptor binding. creative-bioarray.com

Second Messenger Quantification (e.g., Calcium Imaging, cAMP, IP3 Assays)

Upon activation by an agonist like Substance P, the NK-1 receptor initiates intracellular signaling cascades through the activation of heterotrimeric G proteins, primarily Gq and Gs. nih.govmdpi.com This leads to the generation of second messengers, and their quantification is a key method for studying NK-1 receptor function. mdpi.com

Commonly measured second messengers in NK-1 receptor research include:

Inositol (B14025) Trisphosphate (IP3) and Diacylglycerol (DAG): Activation of the Gq pathway stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG. nih.govsemanticscholar.org IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). nih.govsemanticscholar.org Assays that measure the accumulation of IP3 are a direct indicator of Gq-coupled NK-1 receptor activation. semanticscholar.org

Intracellular Calcium (Ca²⁺): The release of calcium from the endoplasmic reticulum, initiated by IP3, leads to a transient increase in cytosolic calcium concentration. semanticscholar.orgnih.gov This can be monitored in real-time using fluorescent calcium indicators and calcium imaging techniques, providing a dynamic readout of receptor activation. nih.gov

Cyclic Adenosine (B11128) Monophosphate (cAMP): The NK-1 receptor can also couple to Gs proteins, which activate adenylyl cyclase to produce cAMP. mdpi.comnih.gov The resulting increase in cAMP levels activates protein kinase A (PKA). nih.gov Quantification of cAMP levels is therefore used to assess Gs-mediated signaling. mdpi.com

These assays are critical for understanding the signaling promiscuity of the NK-1 receptor and how different ligands can preferentially activate certain pathways. mdpi.com

Phosphorylation and Post-Translational Modification Analysis (e.g., Immunoblotting with phospho-specific antibodies)

Following agonist binding and activation, the NK-1 receptor undergoes phosphorylation, a key post-translational modification that regulates its signaling and trafficking. 7tmantibodies.com This process is often studied using immunoblotting, also known as Western blotting, with phospho-specific antibodies. 7tmantibodies.com

These specialized antibodies recognize and bind specifically to phosphorylated residues on the NK-1 receptor, allowing for the detection and quantification of receptor phosphorylation. 7tmantibodies.com For example, antibodies targeting phosphorylated threonine and serine residues in the C-terminal tail of the receptor, such as pT344/pS347 and pS338/pT339, are used to monitor agonist-induced phosphorylation. 7tmantibodies.com7tmantibodies.com

Analysis of NK-1 receptor phosphorylation provides insights into:

Receptor Desensitization: Phosphorylation is a critical step in the process of desensitization, which uncouples the receptor from G proteins and terminates signaling. 7tmantibodies.com

β-arrestin Recruitment: Phosphorylated residues on the receptor serve as docking sites for β-arrestins, which play a role in desensitization and internalization. 7tmantibodies.com

Receptor Internalization: Phosphorylation is often a prerequisite for the internalization of the NK-1 receptor from the cell surface into endosomes. 7tmantibodies.com

Immunoblotting can also be used to analyze other post-translational modifications, such as glycosylation, which can affect receptor folding, trafficking, and ligand binding. researchgate.net

Co-Immunoprecipitation and Pull-Down Assays for Protein-Protein Interactions

Co-immunoprecipitation (Co-IP) and pull-down assays are powerful techniques used to identify and study the interactions between the NK-1 receptor and other proteins. neuromics.comcreative-proteomics.com These methods are based on the principle of using an antibody or a tagged "bait" protein to isolate a protein of interest along with its binding partners from a cell lysate. neuromics.comtechnologynetworks.com

Co-Immunoprecipitation (Co-IP): In a Co-IP experiment, an antibody specific to the NK-1 receptor is used to capture the receptor from a cell lysate. creative-proteomics.com Any proteins that are physically associated with the NK-1 receptor will be "co-precipitated" along with it. creative-proteomics.com The precipitated proteins can then be identified by techniques such as Western blotting or mass spectrometry. neuromics.com

Pull-Down Assays: Pull-down assays are similar to Co-IP but utilize a tagged "bait" protein instead of an antibody for capture. technologynetworks.com For example, the NK-1 receptor could be expressed with an affinity tag (e.g., GST-tag, His-tag), and this tagged receptor is used to "pull down" interacting proteins from a cell lysate. technologynetworks.com

These techniques have been instrumental in identifying interactions between the NK-1 receptor and various cellular proteins, including G proteins, β-arrestins, and other signaling molecules, providing a more complete picture of the NK-1 receptor signalosome. nih.gov

Resonance Energy Transfer Techniques (e.g., BRET, FRET) for Receptor Dynamics

Bioluminescence Resonance Energy Transfer (BRET) and Fluorescence Resonance Energy Transfer (FRET) are advanced biophysical techniques used to study the dynamics of the NK-1 receptor in living cells. nih.govpnas.org These methods allow for the real-time monitoring of protein-protein interactions and conformational changes. nih.gov

Fluorescence Resonance Energy Transfer (FRET): FRET is a distance-dependent physical process by which energy is transferred from an excited donor fluorophore to a nearby acceptor fluorophore. nih.gov This technique has been used to investigate the oligomerization state of the NK-1 receptor, with studies suggesting that functional NK-1 receptors exist as monomers in the cell membrane. nih.govpnas.orgpnas.org

Bioluminescence Resonance Energy Transfer (BRET): BRET is a similar technique that uses a luciferase enzyme as the energy donor and a fluorescent protein as the acceptor. nih.gov BRET assays have been developed to study the recruitment of signaling molecules, such as G proteins and β-arrestins, to the NK-1 receptor in different subcellular compartments, including endosomes. nih.gov

These resonance energy transfer techniques provide valuable information about the spatial and temporal dynamics of NK-1 receptor signaling and trafficking.

Cryo-Electron Microscopy (Cryo-EM) and X-ray Diffraction for Structural Determination

Determining the three-dimensional structure of the NK-1 receptor is crucial for understanding its mechanism of action and for structure-based drug design. Cryo-electron microscopy (Cryo-EM) and X-ray diffraction are the primary techniques used for this purpose.

X-ray Diffraction: This technique has been used to solve the crystal structures of the human NK-1 receptor in complex with various antagonists, such as aprepitant (B1667566) and netupitant (B1678218). mdpi.comresearchgate.net These structures have revealed the detailed interactions between the receptor and its antagonists and have provided insights into the inactive conformation of the receptor. mdpi.comresearchgate.net

Cryo-Electron Microscopy (Cryo-EM): More recently, Cryo-EM has been employed to determine the structures of the NK-1 receptor in its active state, bound to its endogenous agonist Substance P and coupled to its primary G protein signaling partners, Gq and Gs. nih.govmdpi.comescholarship.org These structures have provided unprecedented detail into the molecular basis of ligand recognition, G protein coupling, and receptor activation. nih.govresearchgate.netescholarship.org

Table 2: Structural Determination Techniques for the NK-1 Receptor
TechniqueReceptor State StudiedKey Findings
X-ray DiffractionInactive state, bound to antagonists (e.g., aprepitant, netupitant)Revealed detailed antagonist binding modes and the inactive receptor conformation. mdpi.comresearchgate.net
Cryo-Electron Microscopy (Cryo-EM)Active state, bound to Substance P and coupled to Gq or Gs proteinsProvided insights into agonist recognition, G protein coupling, and the mechanism of receptor activation. nih.govmdpi.comescholarship.org

Cellular and In Vitro Assays

Receptor Internalization and Trafficking Studies (e.g., Immunofluorescence, Confocal Microscopy, ImageStream)

The internalization and subsequent intracellular trafficking of the Neurokinin-1 (NK-1) receptor are critical processes that regulate its signaling activity and cellular responsiveness to Substance P (SP). These dynamic events are primarily studied using advanced imaging techniques such as immunofluorescence and confocal microscopy, which allow for the visualization of receptor localization within the cell. nih.gov

Under basal, unstimulated conditions, the NK-1 receptor is predominantly located on the plasma membrane of cells, including neurons and transfected cell lines. nih.govnih.gov Upon binding of its agonist, SP, the receptor-ligand complex undergoes rapid endocytosis, moving from the cell surface into intracellular vesicles. nih.govarizona.edu This process serves as a key mechanism for signal desensitization and is a hallmark of G protein-coupled receptor (GPCR) regulation.

Confocal microscopy studies have been pivotal in tracking this process in real-time. By using fluorescently labeled ligands or antibodies specific to the NK-1 receptor, researchers can observe the redistribution of the receptor from a diffuse pattern on the cell membrane to distinct punctate structures within the cytoplasm, representing endocytic vesicles. nih.govresearchgate.net These studies have confirmed that agonist-induced internalization is a robust and consistent phenomenon. For example, in cultured dorsal root ganglion neurons, stimulation with SP leads to a significant, time-dependent reduction in the percentage of neurons expressing the NK-1 receptor on their membrane, confirming its movement to an intracellular compartment. nih.gov

The pathway of internalization has also been investigated. Studies have shown that the endocytosis of the NK-1 receptor occurs via the clathrin-mediated pathway. After internalization, the receptors are often directed to early endosomes, where they can be sorted for either recycling back to the plasma membrane to restore signaling capacity or degradation in lysosomes. rsc.org The rapid recycling of the NK-1 receptor back to the cell surface is a notable feature, allowing for the resensitization of the cell to subsequent stimuli. nih.govarizona.edu

The table below summarizes findings from studies investigating NK-1 receptor internalization and trafficking.

Cell Type/ModelMethodologyKey FindingsReference
Transfected Cell Lines (e.g., KNRK cells)Immunofluorescence, Confocal MicroscopyIn unstimulated cells, NK-1R is at the plasma membrane. After SP stimulation, it internalizes into cytoplasmic vesicles. nih.gov
Cultured Adult Rat Dorsal Root Ganglion NeuronsImmunocytochemistry, Confocal MicroscopySP stimulation caused a time-dependent decrease in membrane-bound NK-1R, indicating internalization. nih.gov
Rat Striatum NeuronsElectron Microscopy, Confocal Laser-Scanning MicroscopyNK-1R immunoreactivity was found at both synaptic and non-synaptic sites on the plasma membrane. researchgate.net
HEK293 cells expressing ACP-tagged OR17-40Fluorescence Labeling, FACS AnalysisLabeling of the NK-1 receptor via the ACP method did not induce endocytosis on its own, confirming agonist-dependency. rsc.org

Cell Proliferation, Migration, and Viability Assays (Preclinical)

The Substance P (SP)/Neurokinin-1 (NK-1) receptor system is implicated in various stages of tumor development, including cell proliferation, migration, and survival. nih.gov Preclinical in vitro assays using cancer cell lines are fundamental for elucidating the role of the NK-1 receptor in oncology and for evaluating the antitumor potential of its antagonists.

A consistent finding across numerous studies is that many types of tumor cells overexpress the NK-1 receptor compared to normal cells. nih.govnih.gov The activation of this receptor by its ligand SP, which can be secreted by the tumor cells themselves in an autocrine loop, often promotes mitogenesis and cell proliferation. nih.gov This proliferative effect has been demonstrated in various cancer cell lines, including glioma, lung cancer, and breast cancer. nih.govnih.gov For example, SP has been shown to promote the proliferation of human glioma cell lines through the activation of the NK-1 receptor. nih.gov

Conversely, blocking the NK-1 receptor with specific antagonists has been shown to inhibit cancer cell growth. Assays such as the MTT assay, which measures cell viability, consistently show that NK-1R antagonists like aprepitant can reduce the viability of cancer cells in a dose-dependent manner. nih.gov For instance, aprepitant has been found to inhibit cell viability in osteosarcoma and pancreatic cancer cell lines. arizona.eduresearchgate.net

Beyond proliferation and viability, the SP/NK-1R axis is also involved in cell migration and invasion, which are key processes in cancer metastasis. Wound-healing assays and transwell migration assays are commonly used to assess these functions. In gallbladder cancer cells, for example, stimulation with SP enhanced cell migration and invasion, while treatment with an NK-1R antagonist inhibited these effects. youtube.com Similarly, in osteosarcoma cells, aprepitant was shown to inhibit cell migration in a wound-healing assay. researchgate.net

The reduction in cell viability caused by NK-1R blockade is often due to the induction of apoptosis (programmed cell death) and necrosis. nih.gov Flow cytometry analysis using markers like Annexin V has confirmed that silencing the gene for the NK-1R or treating glioma cells with antagonists leads to an increase in both apoptotic and necrotic cell death. nih.gov

The table below presents a summary of findings from preclinical assays on the role of the NK-1 receptor in cancer cell lines.

Cancer Type / Cell LineAssay TypeEffect of NK-1R Activation (by SP)Effect of NK-1R Inhibition (Antagonist/siRNA)Reference
Human Glioma (GAMG, U-87 MG)Cell Counting, Flow Cytometry (Annexin V)Promotes proliferation.Decreased cell proliferation and viability; induced apoptosis and necrosis. nih.gov
Pancreatic Cancer (MIA PaCa-2, Panc-1, etc.)MTT AssayNot specified.Dose-dependent growth inhibition and reduced cell viability. arizona.edu
Breast Cancer (T47D, MDA-MB-231, etc.)Cell Viability AssaysInduces cell proliferation.Inhibited SP-induced mitogenesis; induced apoptosis. nih.gov
Gallbladder Cancer (GBC-SD, NOZ)MTT, Transwell, Wound-Healing AssaysEnhanced cell viability, clone formation, migration, and invasion.Inhibited cell viability and migration. youtube.com
Osteosarcoma (MG-63)MTT, Wound-Healing AssaysNot specified.Inhibited cell viability and migration in a dose-dependent manner. researchgate.net

Neuronal Culture and Glial Cell Activation Studies

In vitro studies using primary neuronal cultures and glial cells (astrocytes and microglia) are essential for understanding the function of the Neurokinin-1 (NK-1) receptor in the central nervous system (CNS). These models allow for the detailed examination of cellular mechanisms related to neurotransmission, neuroinflammation, and glial activation.

The NK-1 receptor is widely distributed throughout the CNS, and its expression is not limited to neurons. bohrium.com While initial studies highlighted its presence on the soma and dendrites of neurons, subsequent research has provided strong evidence for its expression on non-neuronal cells, including astrocytes and microglia. bohrium.com

In neuronal cultures, such as those derived from the dorsal root ganglion (DRG), the activation of the NK-1 receptor by Substance P (SP) has been shown to modulate neuronal activity and neurotransmitter release. nih.gov For instance, studies have demonstrated that stimulating cultured DRG neurons with SP triggers the release of SP itself, suggesting a positive feedback mechanism that could amplify signaling during sustained stimulation. nih.gov Furthermore, patch-clamp recordings from spinal cord slice cultures have shown that NK-1 receptor activation can enhance inhibitory neurotransmission in certain neuronal populations, highlighting its complex role in modulating spinal sensory processing.

The expression and function of the NK-1 receptor on glial cells are of particular interest in the context of neuroinflammation. bohrium.com Astrocytes have been shown to constitutively express the full-length isoform of the NK-1 receptor. bohrium.com In cultured human astrocytes, stimulation with SP induces the production of inflammatory mediators and cytokines. This effect can be blocked by selective NK-1R antagonists, indicating that the receptor is functionally active on these cells and can contribute to inflammatory cascades within the CNS. bohrium.com

There is also a growing body of evidence supporting the involvement of the NK-1 receptor in the activation of microglia, the resident immune cells of the brain. bohrium.com Microglial activation is a key feature of neuroinflammation and is implicated in the pathology of numerous neurodegenerative diseases. Activation of the microglial NK-1 receptor by SP is thought to enhance neuroinflammatory processes, making it a potential target for therapeutic intervention in these conditions. bohrium.com

The table below summarizes key findings from studies on neuronal cultures and glial cells.

Cell TypeExperimental ApproachKey FindingsReference
Cultured Rat Dorsal Root Ganglion (DRG) NeuronsCell culture, ELISAActivation of NK-1R by SP stimulates the release of SP from the neurons themselves. nih.gov
Mouse Spinal Substantia Gelatinosa NeuronsPatch-clamp recordings from spinal cord slicesNK-1R activation by a selective agonist led to a transient increase in the frequency of spontaneous inhibitory post-synaptic currents (sIPSCs).
Human Astrocytes (U373MG cell line)Cell culture, cytokine measurementNK-1R is constitutively expressed; SP-induced cytokine production is inhibited by an NK-1R antagonist. bohrium.com
MicrogliaReview of multiple studiesGrowing evidence supports the expression and functional involvement of NK-1R in microglial activation associated with neuroinflammation. bohrium.com

Preclinical Animal Models

Rodent Models for Neuroinflammation and Neurodegeneration

Rodent models are crucial for investigating the in vivo role of the Substance P (SP)/Neurokinin-1 (NK-1) receptor system in the complex pathologies of neuroinflammation and neurodegeneration. escholarship.org These models allow researchers to study the interplay between the nervous and immune systems and to evaluate the therapeutic potential of targeting the NK-1 receptor in diseases such as Alzheimer's disease (AD), Parkinson's disease (PD), and multiple sclerosis (MS). cell.comescholarship.org

The SP/NK-1R system is a key player in neuroinflammation. cell.comescholarship.org SP and its receptor are found on neurons, microglia, and endothelial cells within the central nervous system (CNS), placing them at the interface of neuronal signaling and immune responses. cell.comescholarship.org In various rodent models of neurodegenerative diseases, alterations in the SP/NK-1R system have been observed. For instance, in transgenic mouse models of AD, which are based on the genetic origins of familial AD, studies have explored the impact of SP administration. escholarship.org These studies have shown that SP can provide protection from cognitive impairment induced by beta-amyloid (Aβ) infusion, prevent Aβ-induced neuronal loss, and improve memory functions. escholarship.org This suggests a potentially neuroprotective role for SP in the context of AD. escholarship.org

Conversely, in other conditions, the SP/NK-1R system appears to have a detrimental effect. In models of PD, an excess of SP can lead to the breakdown of the blood-brain barrier and local inflammatory responses, contributing to neurodegeneration. cell.comescholarship.org

The use of NK-1 receptor antagonists in these preclinical models is a major area of research. By blocking the binding of SP to its receptor, these antagonists can mitigate neuroinflammatory processes. cell.com For example, in a rat model of osteoarthritis-induced chronic pain, which involves neuroimmune interactions, early blockade of the NK-1 receptor with the antagonist GR 82334 suppressed the expression of pro-inflammatory factors and reduced the activation of microglia in the spinal dorsal horn. This indicates that the SP-NK-1R signal contributes to the progression of chronic pain and associated neuroinflammation.

Different rodent models are used to induce neuroinflammation and study its consequences. Lipopolysaccharide (LPS)-induced models are commonly used to create a state of systemic or central inflammation, leading to microglial activation and cytokine production, which are hallmarks of neuroinflammation seen in human neurodegenerative diseases. Studies in such models can help dissect the specific contribution of the NK-1 receptor to these inflammatory cascades.

The table below summarizes the use of rodent models in NK-1 receptor research related to neuroinflammation and neurodegeneration.

Disease/Condition ModeledRodent ModelKey Findings Related to NK-1R SystemReference
Alzheimer's Disease (AD)Transgenic mice; Aβ infusion modelsAdministration of SP protected against Aβ-induced cognitive impairment and neuronal loss, suggesting a neuroprotective role. cell.comescholarship.org
Parkinson's Disease (PD)Not specifiedExacerbation of SP contributes to blood-brain barrier breakdown and local inflammation, suggesting a detrimental role. cell.comescholarship.org
Osteoarthritis-Induced Chronic PainMonosodium iodoacetate (MIA)-induced OA model in ratsEarly treatment with an NK-1R antagonist (GR 82334) suppressed pro-inflammatory factors and microglial activation in the spinal cord.
General NeuroinflammationLipopolysaccharide (LPS)-induced immune challengeThese models are used to induce microglial activation and study the inflammatory response, providing a context to investigate the role of NK-1R antagonists.

Models for Systemic Inflammation (e.g., LPS-induced fever)

The role of the NK-1 receptor in systemic inflammation is often investigated using the lipopolysaccharide (LPS)-induced fever model . LPS, a component of the outer membrane of Gram-negative bacteria, is a potent pyrogen that induces a febrile response when administered to animals. nih.govphysiology.org This model is used to study the signaling pathways involved in the host's response to infection and inflammation. nih.govphysiology.org

Research has shown that the NK-1 receptor plays a significant role in the febrile response to LPS. nih.govnih.govresearchgate.net Mice with a genetic deletion of the NK-1 receptor (Tacr1-/- mice) exhibit an attenuated febrile response, particularly in the early phase, following LPS administration compared to their wild-type littermates. nih.govnih.govresearchgate.net This suggests that the NK-1 receptor is necessary for the full development of fever in this model. nih.govnih.govphysiology.org

The mechanism by which the NK-1 receptor contributes to LPS-induced fever appears to involve the regulation of key inflammatory mediators. Specifically, the NK-1 receptor has been implicated in the enhancement of cyclooxygenase-2 (COX-2) protein expression in peripheral tissues like the lungs and liver. nih.govnih.govresearchgate.net COX-2 is a critical enzyme in the synthesis of prostaglandins, such as prostaglandin (B15479496) E2 (PGE2), which are key mediators of the febrile response. nih.govnih.gov In Tacr1-/- mice, the LPS-induced increase in COX-2 protein expression is attenuated in the lungs. nih.govnih.gov

Furthermore, studies using NK-1 receptor antagonists have provided pharmacological evidence for the receptor's involvement in LPS-induced fever. The intracerebroventricular administration of the selective NK-1 receptor antagonist, SR140333B, has been shown to significantly reduce the fever induced by peripheral LPS injection in rats. nih.gov This finding points to a role for central NK-1 receptors in mediating the febrile response. nih.gov However, systemic injection of the same antagonist did not alter the febrile response, suggesting a complex interplay between central and peripheral NK-1 receptor signaling in systemic inflammation. nih.gov Other NK-1 receptor antagonists, such as CP-96,345, have also been shown to attenuate LPS-induced fever in rats.

Table 3: LPS-Induced Fever Model in NK-1 Receptor Research

Species Method Key Findings Related to NK-1 Receptor
Mouse Genetic knockout (Tacr1-/-) Attenuated early-phase febrile response to LPS. Reduced peripheral COX-2 protein expression. nih.govnih.govresearchgate.net
Rat Pharmacological antagonism (SR140333B) Intracerebroventricular administration reduces LPS-induced fever, indicating a role for central NK-1 receptors. nih.gov
Rat Pharmacological antagonism (CP-96,345) Attenuation of LPS-induced fever.

Models for Gastrointestinal and Urogenital Function

The NK-1 receptor is widely expressed in the gastrointestinal and urogenital tracts and is involved in regulating their function. Various animal models are used to study its role in motility, secretion, and inflammation in these systems.

In the context of gastrointestinal function , in vitro models using isolated intestinal segments are common. For instance, studies on the isolated guinea pig ileum have been instrumental in characterizing the effects of tachykinins on intestinal smooth muscle contraction. bohrium.comnih.govyoutube.com In the mouse ileum, both NK-1 and NK-2 receptors modulate the responses to exogenously applied tachykinins. nih.govphysiology.org However, in non-adrenergic, non-cholinergic (NANC) neurotransmission, the NK-1 receptor appears to be the primary tachykinin receptor involved. nih.govphysiology.org This is evidenced by the fact that the excitatory NANC component of nerve-stimulated contractions is absent in ileal segments from NK-1 receptor knockout mice. nih.govphysiology.org In a rat model of irritable bowel syndrome (IBS), there is an exaggerated contractile response to an NK-1 receptor agonist in the colon, suggesting a role for this receptor in the altered motility seen in this condition. nih.gov

For urogenital function , animal models of cystitis are frequently used to investigate the role of the NK-1 receptor in bladder inflammation and pain. nih.govnih.govresearchgate.net In an antigen-induced cystitis model in mice, animals lacking the NK-1 receptor are protected from bladder inflammation, including inflammatory cell infiltrate and edema, even though they still exhibit mast cell degranulation. nih.govresearchgate.net This indicates a critical role for the NK-1 receptor in the inflammatory cascade following the initial immune response. nih.govresearchgate.net Similarly, in a cyclophosphamide-induced cystitis model in rats, which mimics bladder pain syndrome/interstitial cystitis, there is an increased expression of the NK-1 receptor in the suburothelium. nih.gov Treatment with an NK-1 receptor antagonist, aprepitant, in a mouse model of experimental autoimmune cystitis has been shown to relieve pelvic pain, urinary symptoms, and reduce bladder inflammation. urotoday.comnih.gov These findings highlight the NK-1 receptor as a potential therapeutic target for inflammatory bladder conditions. urotoday.comnih.gov

Table 4: Selected Animal Models of Gastrointestinal and Urogenital Function in NK-1 Receptor Research

System Model Species Key Findings Related to NK-1 Receptor
Gastrointestinal Isolated Ileum Contraction Mouse NK-1 receptor is the primary receptor in excitatory NANC neurotransmission. nih.govphysiology.org
Gastrointestinal Irritable Bowel Syndrome (post-colitis) Rat Exaggerated colonic contractile response to an NK-1 receptor agonist. nih.gov
Urogenital Antigen-Induced Cystitis Mouse NK-1 receptor knockout mice are protected from bladder inflammation. nih.govresearchgate.net
Urogenital Cyclophosphamide-Induced Cystitis Rat, Mouse Increased NK-1 receptor expression in the bladder. NK-1 receptor antagonists reduce pain, urinary symptoms, and inflammation. urotoday.comnih.govnih.gov

Future Directions and Emerging Concepts in Neurokinin 1 Receptor Research

Advancements in Understanding Biased Agonism and Allosteric Modulation

Recent research has significantly advanced the understanding of biased agonism and allosteric modulation of the Neurokinin-1 Receptor (NK1R), offering the potential for more targeted therapeutics. Biased agonism describes the ability of different ligands to stabilize distinct receptor conformations, leading to preferential activation of specific downstream signaling pathways. monash.edu This concept is crucial as it could allow for the development of drugs that selectively activate therapeutically beneficial pathways while avoiding those that cause adverse effects. monash.edu

Allosteric modulators, which bind to a site on the receptor distinct from the endogenous ligand binding site, have also garnered considerable attention. monash.edu These modulators can be positive (PAMs), negative (NAMs), or neutral (NALs), enhancing, inhibiting, or having no effect on the orthosteric ligand's activity, respectively. monash.edu A key advantage of allosteric modulators is their potential for greater specificity and a ceiling effect, which may lead to improved safety profiles. nih.gov

Recent studies have explored the development of biased allosteric modulators for G protein-coupled receptors (GPCRs) like NK1R. researchgate.netbiorxiv.org For instance, research on the neurotensin (B549771) receptor 1 (NTSR1) has identified allosteric modulators that exhibit biased agonism, promoting β-arrestin signaling while negatively modulating G protein-dependent pathways. biorxiv.org This type of modulation, which fine-tunes receptor activity, is a promising strategy for developing novel therapeutics for conditions where NK1R signaling is implicated. monash.edu The development of such pathway-selective drugs represents a significant shift from traditional receptor subtype-selective approaches. monash.edu

Table 1: Key Concepts in NK1R Modulation

Concept Description Potential Therapeutic Implication
Biased Agonism Ligands stabilize specific receptor conformations, leading to preferential activation of certain signaling pathways over others. monash.edu Development of drugs that activate only the desired therapeutic pathways, minimizing side effects. monash.edu
Allosteric Modulation Compounds bind to a site distinct from the primary ligand binding site to modulate receptor activity. monash.edu Offers potential for greater specificity and safety in drug development. nih.gov
Biased Allosteric Modulators Allosteric modulators that also induce biased signaling, combining the properties of both concepts. researchgate.netbiorxiv.org Allows for highly specific and fine-tuned control over receptor function for targeted therapies. monash.edu

Elucidation of NK1R Heteromerization and Its Functional Significance

The potential for the Neurokinin-1 Receptor (NK1R) to form complexes with other receptors, known as heteromerization, is an emerging area of research with significant functional implications. While the physiological formation of NK1R dimers or oligomers has not been definitively established, the capacity for heterodimerization appears possible. encyclopedia.pubmdpi.com

A recent study provided the first direct evidence of an interaction between NK1R and the Neurokinin-2 Receptor (NK2R). nih.gov This research demonstrated that NK1R and NK2R can form heterodimers at the protein level. nih.gov Functionally, this heterodimerization leads to the downregulation of Substance P (SP)-stimulated NK1R signals, such as intracellular calcium mobilization and ERK phosphorylation. nih.gov This negative modulation is achieved by enhancing β-arrestin recruitment, even at ligand concentrations that would not typically activate NK2R on its own. nih.gov

These findings suggest that through dimerization, NK2R can act as a negative modulator of NK1R-mediated cellular responses, including cell migration. nih.gov This has significant implications for understanding the complex regulation of tachykinin signaling in both normal physiology and pathological conditions like cancer, where the SP/NK1R system is often upregulated. nih.govresearchgate.net The formation of such receptor complexes may be particularly relevant in adaptive or abnormal circumstances and warrants further investigation. encyclopedia.pubmdpi.com Artificially constructed heterodimers of NK1R and β2-adrenergic receptors have also been shown to be functional, further supporting the potential for such interactions. encyclopedia.pubmdpi.com

Table 2: Functional Consequences of NK1R-NK2R Heterodimerization

NK1R-NK2R Interaction Downstream Effect Potential Significance
Direct protein-level interaction nih.gov Downregulation of SP-stimulated NK1R signaling nih.gov Negative modulation of NK1R-mediated cellular responses nih.gov
Enhanced β-arrestin recruitment nih.gov Attenuation of intracellular Ca2+ mobilization and ERK phosphorylation nih.gov Regulation of processes like cell migration and potentially cancer progression nih.gov

Integration of Multi-Omics Data for Comprehensive NK1R System Analysis

A comprehensive understanding of the Neurokinin-1 Receptor (NK1R) system requires the integration of multiple layers of biological data, a concept known as multi-omics analysis. nih.gov This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to create a more complete picture of the complex regulatory networks governing NK1R function. nih.gov

By integrating these diverse datasets, researchers can move beyond the study of individual components and begin to understand the system as a whole. nih.gov For example, transcriptomics can identify changes in the expression of the TACR1 gene, which encodes NK1R, while proteomics can measure the actual levels of the NK1R protein and its post-translational modifications. mdpi.com Metabolomics can then reveal the downstream functional consequences of altered NK1R signaling by measuring changes in cellular metabolites. researchgate.net

This integrated approach is particularly valuable for studying complex diseases where the NK1R system is implicated, such as cancer. researchgate.netresearchgate.net For instance, combining transcriptomic and metabolomic data can help identify key metabolic pathways that are altered in tumors with high NK1R expression. researchgate.net Network analysis can then be used to build models that illustrate the complex interactions between genes, proteins, and metabolites, providing insights into the molecular mechanisms underlying the disease. nih.govnih.gov The development of computational platforms and frameworks for integrating and interpreting multi-omics data is crucial for advancing this field of research. nih.govtum.de

Table 3: Multi-Omics Approaches for NK1R System Analysis

Omics Layer Type of Data Application to NK1R Research
Genomics DNA sequence variations (e.g., SNVs) mdpi.com Identifying genetic predispositions to diseases involving NK1R.
Transcriptomics mRNA expression levels of TACR1 and related genes. mdpi.comresearchgate.net Understanding the regulation of NK1R expression in different tissues and disease states.
Proteomics NK1R protein levels, post-translational modifications, and protein-protein interactions. mdpi.com Characterizing the functional state of the NK1R protein and its interactions with other molecules.
Metabolomics Levels of small molecule metabolites. researchgate.net Assessing the downstream functional impact of NK1R signaling on cellular metabolism.

Development of Novel Research Tools and Methodologies for NK1R Study

The development of novel research tools and methodologies is essential for advancing our understanding of the Neurokinin-1 Receptor (NK1R) and its role in health and disease. Recent progress includes the creation of new chemical probes, advanced imaging techniques, and sophisticated computational models.

One significant area of development is the synthesis of novel NK1R antagonists and radiolabeled ligands. nih.govnih.gov For example, researchers have developed aprepitant-based radioconjugates for potential use in the imaging and therapy of NK1R-positive tumors. researchgate.netmdpi.com These tools allow for the visualization of NK1R expression in living systems and may have theranostic applications. snmjournals.org The design of conformationally constrained amino acids has also led to the discovery of potent new NK1R antagonists. nih.gov

In addition to new chemical entities, advanced analytical techniques are providing deeper insights into NK1R function. Real-time binding kinetic evaluation using technologies like LigandTracer allows for the detailed characterization of ligand-receptor interactions on live cells. snmjournals.org Furthermore, classical all-atoms molecular dynamics simulations are being used to investigate the structural basis of NK1R antagonism, providing a detailed view of how antagonists bind to and modulate the receptor. researchgate.net These computational approaches can help to elucidate the molecular determinants of NK1R function and guide the design of new therapeutics. researchgate.net

Table 4: Examples of Novel Research Tools for NK1R Study

Tool/Methodology Description Application
Radiolabeled NK1R Ligands NK1R antagonists (e.g., aprepitant) conjugated with radioactive isotopes. researchgate.netmdpi.com Imaging of NK1R-expressing tumors and potential for targeted radionuclide therapy. snmjournals.org
Novel Antagonist Scaffolds Development of new chemical structures with high affinity and selectivity for NK1R. nih.gov Probing receptor function and serving as lead compounds for drug development. nih.gov
Real-Time Binding Assays Techniques that measure the kinetics of ligand binding to receptors on living cells. snmjournals.org Detailed characterization of the affinity and binding properties of new NK1R ligands. snmjournals.org
Molecular Dynamics Simulations Computational models that simulate the movement of atoms in the receptor and its ligands over time. researchgate.net Understanding the structural basis of receptor activation and antagonism to guide drug design. researchgate.net

Exploration of NK1R's Role in Underexplored Physiological and Pathological Processes (Preclinical)

While the role of the Neurokinin-1 Receptor (NK1R) is well-established in processes like pain, inflammation, and cancer, preclinical research continues to uncover its involvement in a broader range of physiological and pathological conditions. researchgate.netnih.gov This exploration into underexplored areas is opening up new avenues for therapeutic intervention.

One area of growing interest is the role of the SP/NK1R system in the tumor microenvironment and its interaction with the immune system. encyclopedia.pubmdpi.com The short variant of NK1R may play a role in modulating the immune environment, which can be altered by high concentrations of Substance P (SP). mdpi.com Furthermore, the SP/NK1R system is implicated in regulating the viability of cancer cells, making it a promising target for antitumor strategies. mdpi.comnih.gov The expression of NK1R appears to be crucial for the survival of tumor cells but not for normal cells, suggesting a potential therapeutic window. mdpi.com

Preclinical studies are also shedding light on the involvement of NK1R in other conditions. For example, NK1R-positive neurons in the spinal cord are known to be pivotal in pain transmission. dntb.gov.ua The interaction between NK1R and other receptors, such as the μ-opioid receptor, is being investigated as a potential mechanism for modulating pain. researchgate.net Additionally, the SP/NK1R system is involved in neuroimmune crosstalk in various tissues, including the cornea, which could have implications for inflammatory and neuropathic conditions in these areas. bham.ac.uk As research continues, it is likely that the involvement of NK1R in even more physiological and pathological processes will be revealed, further expanding its potential as a therapeutic target. nih.gov

Table 5: Preclinical Exploration of Novel NK1R Roles

Area of Investigation Key Findings Potential Implications
Tumor Microenvironment The SP/NK1R system can influence the immune environment within tumors. mdpi.com Modulation of NK1R could be a strategy to enhance anti-tumor immunity.
Cancer Cell Viability NK1R expression is essential for the survival of many tumor cells but not normal cells. mdpi.comnih.gov Targeting NK1R could offer a selective approach to cancer therapy. mdpi.com
Neuropathic Pain NK1R interacts with other receptor systems, like the opioid system, to modulate pain signals. researchgate.net Combined targeting of NK1R and other receptors may lead to more effective analgesics.
Neuroimmune Crosstalk The SP/NK1R system plays a role in communication between the nervous and immune systems in various tissues. bham.ac.uk Targeting NK1R could be beneficial in treating inflammatory conditions with a neurogenic component.

Q & A

Q. What experimental techniques are recommended to detect NK-1 receptor expression in neuronal tissues?

NK-1 receptor expression can be quantified using a combination of molecular and histological methods:

  • Single-cell RT-PCR : Identifies NK-1 receptor-specific mRNA in defined cell populations (e.g., inspiratory neurons), though mRNA detection rates (~30.7%) may not correlate with protein levels due to post-transcriptional regulation .
  • Immunohistochemistry : Validates protein expression in tissue sections (e.g., 65.9% of neurons in the pre-Bötzinger complex), resolving spatial distribution .
  • Western blot : Confirms protein identity and purity, especially for novel compounds, with strict validation against known controls .

Q. How can researchers design preclinical studies to evaluate NK-1 receptor antagonists in pain models?

  • Animal models : Use sustained morphine exposure in rodents to induce thermal hypersensitivity, then administer selective NK-1 antagonists (e.g., L-732,138) to assess hyperalgesia reversal .
  • Dosage validation : Pair behavioral assays (e.g., thermal latency tests) with immunohistochemistry to confirm antagonist efficacy in reducing spinal NK-1 receptor overexpression .
  • Controls : Include saline-treated cohorts and saporin controls to isolate NK-1-specific effects .

Q. What are standard protocols for measuring substance P (SP) binding to NK-1 receptors in vitro?

  • Radioligand binding assays : Use [18F]FE-SPA-RQ in PET imaging to quantify receptor occupancy by antagonists (e.g., aprepitant) in small animals .
  • Competitive inhibition : Pre-treat tissues with unlabeled SP to validate specificity of radioligand binding .
  • Kinetic analysis : Calculate dissociation constants (Kd) and receptor density (Bmax) using saturation binding curves .

Advanced Research Questions

Q. How can discrepancies between NK-1 receptor mRNA and protein expression data be resolved?

Discrepancies (e.g., 30.7% mRNA vs. 65.9% protein detection) arise from:

  • Non-respiratory neuron contamination : Single-cell RT-PCR isolates defined populations, while immunohistochemistry captures broader tissue regions .
  • Post-transcriptional regulation : Use proteomics (e.g., mass spectrometry) to assess translational efficiency or protein degradation pathways .
  • Antibody cross-reactivity : Validate antibodies with knockout models or siRNA-mediated NK-1 silencing .

Q. What strategies optimize high-throughput screening for NK-1 receptor antagonists in cancer research?

  • Targeted library design : Incorporate privileged structures (e.g., 3,5-bis-(trifluoromethyl)phenyl groups) to enhance ligand-receptor specificity .
  • Functional assays : Measure apoptosis induction (via caspase-3 activation) and angiogenesis inhibition (tube formation assays) in tumor cell lines .
  • Multi-omics integration : Combine transcriptomics (NK-1 overexpression in tumors) with pharmacokinetic data to prioritize lead compounds .

Q. How do NK-1 receptor interactions with glutamate pathways influence experimental outcomes in neurotoxicity studies?

  • Cross-talk mechanisms : Use protein kinase C (PKC) inhibitors to block SP-dependent facilitation of NMDA transmission, reducing nitric oxide (NO)-mediated neurotoxicity .
  • Genetic models : Compare wild-type and PPT-A knockout mice to isolate NK-1 receptor contributions to excitotoxin-induced seizures .
  • Dose-dependent analysis : Pre-treat with NMDA antagonists (e.g., CPP) to quantify SP mRNA suppression in striatal tissues .

Q. What methodological pitfalls arise when studying NK-1 receptor roles in chronic inflammatory models?

  • Model specificity : Turpentine-induced systemic inflammation lacks NK-1-dependent cartilage degradation seen in CFA models, necessitating careful model selection .
  • Antagonist pharmacokinetics : Monitor LY303870 clearance rates to avoid off-target effects during prolonged administration .
  • Multi-tissue sampling : Analyze ipsilateral and contralateral tissues to capture systemic NK-1 signaling effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.